Sib 1553A
説明
特性
IUPAC Name |
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSVKPQKXSMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191611-76-4, 191611-89-9 | |
| Record name | SIB 1553A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIB-1553A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sib-1553A on β4-containing Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Sib-1553A, a nicotinic acetylcholine receptor (nAChR) ligand, with a specific focus on its interaction with β4 subunit-containing nAChRs. Sib-1553A has demonstrated a preferential affinity and functional activity at nAChR subtypes incorporating the β4 subunit, suggesting its potential as a selective pharmacological tool and a lead compound for therapeutic development. This document consolidates available quantitative data on its binding and functional an in-depth look at the experimental methodologies used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Sib-1553A and β4 nAChRs
Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits. The subunit composition of the receptor dictates its pharmacological and physiological properties, including agonist affinity, ion permeability, and desensitization kinetics.
The β4 subunit is a key component of several nAChR subtypes, most notably in combination with α3 subunits in autonomic ganglia, but also with α2, α3, and α4 subunits in various brain regions. These β4-containing receptors are implicated in a range of physiological processes, including cognitive function and neurotransmitter release.
Sib-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride) is a novel nAChR ligand that has shown a distinct pharmacological profile with a notable selectivity for β4-containing nAChRs. Understanding its mechanism of action at these specific subtypes is crucial for elucidating their physiological roles and for the development of subtype-selective therapeutic agents.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Sib-1553A at various nAChR subtypes, with a focus on β4-containing receptors.
Table 1: Binding Affinity of Sib-1553A for nAChRs
| Receptor Subtype | Radioligand | Preparation | IC50 (nM) | Reference |
| Rat Brain nAChRs | [3H]Nicotine | Rat brain homogenate | 110 | [1] |
Table 2: Functional Potency and Efficacy of Sib-1553A at Recombinant Human nAChR Subtypes
| Receptor Subtype | Agonist | Assay Type | EC50 (µM) | Efficacy | Reference |
| α2β4 | Sib-1553A | Calcium Flux | 0.59 | - | [2] |
| α2β4 | Nicotine | Calcium Flux | 1.95 | - | [2] |
| α3β4 | Sib-1553A | Calcium Flux | 1.10 | - | [2] |
| α3β4 | Nicotine | Calcium Flux | 7.50 | - | [2] |
| α4β4 | Sib-1553A | Voltage Clamp | - | Most Efficacious | [2] |
| α4β2 | Sib-1553A | Calcium Flux | No Effect | - | [2] |
| α3β2 | Sib-1553A | Calcium Flux | No Effect | - | [2] |
Note: Efficacy data is qualitative ("Most Efficacious") or not specified in the cited literature. A direct quantitative comparison as a percentage of a full agonist response is not available.
Mechanism of Action
Sib-1553A acts as a partial agonist at β4-containing nAChRs. In functional assays, it demonstrates a greater selectivity in both potency and efficacy for nAChR subtypes containing the β4 subunit (α2β4, α3β4, and α4β4) compared to those containing the β2 subunit (α4β2 and α3β2)[1]. Its partial agonism is evidenced by its ability to antagonize the response to the full agonist nicotine upon co-application[1].
Upon binding to the β4-containing nAChR, Sib-1553A induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane. The influx of Ca2+ can further trigger various intracellular signaling cascades.
Signaling Pathways
The activation of β4-containing nAChRs by Sib-1553A initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway.
Caption: Signaling pathway of β4 nAChR activation by Sib-1553A.
Experimental Protocols
The characterization of Sib-1553A's mechanism of action on β4-containing nAChRs relies on several key experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity of Sib-1553A to nAChRs.
Objective: To measure the ability of Sib-1553A to displace a radiolabeled ligand from nAChRs.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest. For β4-containing subtypes, this often involves using cell lines (e.g., HEK293) stably or transiently transfected with the cDNAs for the desired α and β4 subunits.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]nicotine) and varying concentrations of unlabeled Sib-1553A.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Sib-1553A that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Calcium Flux Assays
These functional assays measure the ability of Sib-1553A to activate nAChRs and cause an influx of calcium.
Objective: To determine the potency (EC50) and efficacy of Sib-1553A in activating β4-containing nAChRs.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the nAChR subtype of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: Varying concentrations of Sib-1553A are added to the wells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The concentration of Sib-1553A that produces 50% of the maximal response (EC50) is determined. Efficacy is typically expressed as a percentage of the response to a saturating concentration of a full agonist like acetylcholine or epibatidine.
Caption: Experimental workflow for a calcium flux assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique provides a direct measure of the ion channel function of nAChRs in response to agonist application.
Objective: To characterize the electrophysiological effects of Sib-1553A on β4-containing nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired α and β4 nAChR subunits.
-
Recording: After a period of receptor expression, the oocyte is voltage-clamped at a holding potential (typically -50 to -70 mV). Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current.
-
Agonist Application: A solution containing a known concentration of Sib-1553A is perfused over the oocyte.
-
Current Measurement: The inward current generated by the influx of cations through the activated nAChRs is recorded.
-
Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the concentration of Sib-1553A to determine the EC50. Efficacy is determined by comparing the maximal current induced by Sib-1553A to that of a full agonist.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Conclusion
Sib-1553A is a valuable pharmacological tool for the study of β4-containing nAChRs due to its demonstrated selectivity for these subtypes. The available data indicate that it acts as a partial agonist, with greater potency at α2β4 and α3β4 receptors compared to nicotine, and highest efficacy at the α4β4 subtype. Further research is warranted to fully quantify its binding affinities and functional efficacies at all β4-containing nAChR subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of Sib-1553A and other novel ligands targeting this important class of receptors. A deeper understanding of the mechanism of action of subtype-selective compounds like Sib-1553A will be instrumental in the development of novel therapeutics for a variety of neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Subtype Selectivity Profile of Sib-1553A
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the nicotinic acetylcholine receptor (nAChR) subtype selectivity of Sib-1553A, a key research compound. It includes quantitative binding and functional data, comprehensive experimental methodologies, and visual diagrams of relevant pathways and workflows.
Introduction
Sib-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride) is a neuronal nicotinic acetylcholine receptor (nAChR) ligand that has been instrumental in probing the function of specific nAChR subtypes.[1] As a subtype-selective agonist, it has been particularly noted for its preferential activity at β4 subunit-containing nAChRs.[2][3] This selectivity profile distinguishes it from less specific agonists like nicotine and makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor populations, with potential therapeutic implications for cognitive disorders.[4] This guide synthesizes the available data on its selectivity, outlines the protocols used for its characterization, and provides visual workflows for clarity.
Quantitative Selectivity Profile
The pharmacological profile of Sib-1553A is defined by its binding affinity and functional potency and efficacy at various nAChR subtypes. The data clearly indicates a strong preference for β4-containing subtypes in functional assays.
Binding Affinity
Binding assays for Sib-1553A have primarily utilized rat brain membrane preparations, which contain a mixture of nAChR subtypes. These studies establish its affinity for high-affinity nicotinic sites while noting a lack of interaction with the α7 subtype.
Table 1: Competitive Binding Profile of Sib-1553A
| Receptor Source/Subtype | Radioligand | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat Brain Membranes | [³H]nicotine | IC₅₀ | 110 nM | [1][5] |
| α7 nAChR | - | Affinity | No appreciable affinity |[1][5] |
Functional Activity
Functional assays, such as those measuring ion flux, provide a clearer picture of the subtype selectivity of Sib-1553A. Data from calcium flux experiments in recombinant cell lines highlight a significant selectivity for β4-containing receptors over β2-containing ones, where it demonstrates agonist activity.[1][5] In contrast, nicotine tends to be more equi-efficacious across these subtypes.[5]
Table 2: Functional Agonist Profile of Sib-1553A vs. Nicotine at Human nAChR Subtypes (Calcium Flux Assay)
| Subtype | Compound | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| α2β4 | Sib-1553A | EC₅₀ | 0.59 | [5] |
| Nicotine | EC₅₀ | 1.95 | [5] | |
| α3β4 | Sib-1553A | EC₅₀ | 1.10 | [5] |
| Nicotine | EC₅₀ | 7.50 | [5] | |
| α4β2 | Sib-1553A | Effect | No effect observed | [5] |
| α3β2 | Sib-1553A | Effect | No effect observed |[5] |
Experimental Protocols
The characterization of Sib-1553A relies on standardized in vitro pharmacological assays. The following are detailed representative protocols for determining binding affinity and functional activity.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of binding affinity for a test compound like Sib-1553A by measuring its ability to displace a known radioligand from nAChRs in membrane preparations.[6]
1. Materials and Reagents:
-
Membranes: Prepared from cell lines (e.g., HEK293) stably expressing a specific nAChR subtype, or from brain tissue (e.g., rat cortex).[6]
-
Radioligand: A high-affinity nAChR ligand (e.g., [³H]epibatidine or [³H]nicotine) used at a concentration near its Kd value.[6]
-
Test Compound: Sib-1553A, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[6]
-
Non-specific Agent: A high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to determine non-specific binding.[6]
-
Buffers: Homogenization buffer, binding buffer, and ice-cold wash buffer.[6]
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., Whatman GF/B).[7]
2. Membrane Preparation:
-
Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.
-
Homogenize using a suitable method (e.g., Polytron).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).[6]
3. Assay Procedure:
-
In a 96-well plate, set up reactions in triplicate for each concentration of Sib-1553A.[6]
-
Total Binding Wells: Add membrane preparation, radioligand, and binding buffer.[6]
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific agent.[6]
-
Competition Wells: Add membrane preparation, radioligand, and the corresponding serial dilution of Sib-1553A.[6]
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[6]
-
Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[6]
4. Data Analysis:
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of Sib-1553A.
-
Determine the IC₅₀ value (the concentration of Sib-1553A that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)
This protocol describes how to measure the functional properties (potency and efficacy) of Sib-1553A by expressing nAChR subtypes in Xenopus laevis oocytes and measuring agonist-induced ion currents.[8]
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare plasmids containing the cDNAs for the desired human nAChR α and β subunits (e.g., α3 and β2).[8]
-
Linearize the plasmids and synthesize capped messenger RNA (cRNA) for each subunit using an in vitro transcription kit.[8]
-
Microinject a defined ratio and amount of the subunit cRNAs (e.g., 50 nL total) into the cytoplasm of Stage V-VI oocytes.[8]
-
Incubate the injected oocytes for 2-9 days in a suitable buffer solution at 14-17°C to allow for receptor protein expression and insertion into the cell membrane.[8]
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., OR-2).[8]
-
Impale the oocyte with two microelectrodes filled with a high molar salt solution (e.g., 3M KCl); one electrode measures membrane potential, and the other injects current.[9]
-
Clamp the oocyte's membrane potential at a fixed holding potential, typically between -70 mV and -90 mV.[10]
-
Establish a stable baseline current recording.
3. Agonist Application and Data Acquisition:
-
Prepare serial dilutions of Sib-1553A in the recording solution.
-
Apply each concentration of Sib-1553A to the oocyte for a fixed duration (e.g., 2-3 seconds) via the perfusion system, followed by a washout period to allow the receptor to recover.[8]
-
Record the inward current elicited by the agonist application. The peak amplitude of this current is proportional to the number of activated nAChRs.
-
To determine efficacy, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible response (Imax) from the oocyte.[11]
4. Data Analysis:
-
Measure the peak current response for each concentration of Sib-1553A.
-
Normalize the responses to the maximal current elicited by the reference full agonist (acetylcholine).
-
Plot the normalized current versus the log concentration of Sib-1553A.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy relative to the full agonist).
Signaling Pathway and Experimental Workflows
Visual diagrams help clarify the complex processes involved in nAChR signaling and characterization.
Caption: Generalized signaling pathway for a β4-containing nAChR activated by Sib-1553A.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a TEVC functional assay using Xenopus oocytes.
References
- 1. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacological properties of Sib 1553A
An In-Depth Technical Guide to the Pharmacological Properties of SIB-1553A
Executive Summary
SIB-1553A, chemically identified as (±)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a synthetic, orally bioavailable neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It exhibits a distinct pharmacological profile characterized by its selectivity for nAChRs containing the β4 subunit.[1][4][5] Investigated for its potential as a cognitive enhancer, SIB-1553A has demonstrated pro-cognitive effects in various preclinical models, particularly in tasks assessing attention and working memory.[4][6] Its mechanism of action involves the modulation of multiple neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine, in key brain regions.[3][5][7] This document provides a comprehensive overview of the pharmacological properties of SIB-1553A, detailing its receptor binding profile, functional activity, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Pharmacodynamics: Receptor Interaction and Functional Activity
The primary molecular target of SIB-1553A is the neuronal nAChR, a family of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling.[8]
Receptor Binding Profile
SIB-1553A demonstrates a moderate affinity for nAChRs in the rat brain, alongside modest affinity for several other receptor types.[5]
Table 1: Receptor Binding Affinities of SIB-1553A
| Target | Preparation | Radioligand | Affinity (IC₅₀) | Reference |
| Neuronal nAChRs | Rat Brain | [³H]Nicotine | 110 nM | [1][5] |
| Histaminergic H₃ | - | - | Modest Affinity | [5] |
| Serotonergic 5-HT₁ | - | - | Modest Affinity | [5] |
| Serotonergic 5-HT₂ | - | - | Modest Affinity | [5] |
| Sigma Binding Sites | - | - | Modest Affinity | [5] |
| α7 Neuronal nAChR | - | - | No Appreciable Affinity | [5] |
Functional Activity at nAChR Subtypes
SIB-1553A acts as an agonist with marked selectivity for nAChR subtypes containing the β4 subunit over those containing the β2 subunit.[1][5] It is virtually inactive at the muscle-type nAChR.[5]
Table 2: Functional Activity of SIB-1553A at Recombinant Human nAChR Subtypes
| nAChR Subtype | Assay Type | Potency & Efficacy | Reference |
| α2β4, α3β4, α4β4 | Calcium Flux | Greater potency and efficacy vs. β2-containing subtypes | [5] |
| α4β2, α3β2 | Calcium Flux | Lower potency and efficacy vs. β4-containing subtypes | [5] |
| Muscle-type (RD cell line) | Calcium Flux | Virtually ineffective ( <10% of suberyldicholine response) | [5] |
Signaling Pathways
Activation of nAChRs by an agonist like SIB-1553A initiates a cascade of intracellular signaling events, primarily through ion influx. While direct studies on SIB-1553A's downstream signaling are limited, a putative pathway can be inferred from established nAChR signaling mechanisms, which are linked to neuroprotection and synaptic plasticity.[9][10][11]
In Vitro Pharmacology
SIB-1553A modulates the release of several key neurotransmitters in a region-specific manner within the brain.[5]
Effects on Neurotransmitter Release
Studies using rat brain slices have shown that SIB-1553A evokes the release of dopamine (DA) and norepinephrine (NE).[5] This effect is blocked by the nAChR antagonist mecamylamine, confirming a receptor-mediated mechanism.[5] Notably, it also increases acetylcholine (ACh) levels in the hippocampus and cortex.[3][7]
Table 3: SIB-1553A-Evoked Neurotransmitter Release from Rat Brain Tissue
| Neurotransmitter | Brain Region | Effect | Antagonist Sensitivity | Reference |
| Dopamine (DA) | Striatum, Olfactory Tubercles, Prefrontal Cortex | Evokes Release | Mecamylamine | [5] |
| Norepinephrine (NE) | Hippocampus, Prefrontal Cortex | Evokes Release | Mecamylamine | [5] |
| Norepinephrine (NE) | Hippocampus | Partial agonist (less efficacious than nicotine) | - | [5] |
| Acetylcholine (ACh) | Hippocampus, Cortex | Markedly Increases Levels | - | [3][7] |
| Acetylcholine (ACh) | Striatum (basal) | No effect on basal release | - | [5] |
| Acetylcholine (ACh) | Striatum (NMDA-evoked) | Attenuates release | - | [5] |
Experimental Protocol: Neurotransmitter Release Assay
The following provides a generalized methodology for assessing neurotransmitter release as inferred from the literature.[5]
-
Tissue Preparation: Specific brain regions (e.g., striatum, hippocampus) are dissected from rats and sliced into thin sections (e.g., 300-400 µm).
-
Radiolabeling: Slices are incubated with a radiolabeled neurotransmitter precursor or the neurotransmitter itself (e.g., [³H]Dopamine) to allow for uptake into nerve terminals.
-
Superfusion: The labeled slices are placed in a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs buffer).
-
Sample Collection: Perfusate is collected in fractions at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous neurotransmitter release.
-
Stimulation: Slices are stimulated by introducing SIB-1553A into the perfusion buffer for a defined period. In some experiments, antagonists like mecamylamine are co-applied.
-
Quantification: The radioactivity in each collected fraction is measured using liquid scintillation counting. The amount of neurotransmitter released is expressed as a percentage of the total radioactivity remaining in the tissue at the time of collection.
-
Data Analysis: The evoked release is calculated as the net increase in radioactivity over the baseline level.
In Vivo Pharmacology
SIB-1553A has been evaluated in several animal models to determine its effects on cognition and behavior.
Cognitive Enhancement
The most significant in vivo effect of SIB-1553A is its ability to improve cognitive performance, particularly in models of cognitive deficit.
-
Primate Model of Parkinson's Disease: In monkeys treated with chronic low doses of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that models Parkinsonian deficits, SIB-1553A improved performance in a spatial working memory task.[6][7] The effects were dose-dependent: lower doses (0.025 mg/kg) primarily improved attentional performance, while higher doses (0.50 mg/kg) improved both attention and memory components of the task.[6]
-
Aged Animal Models: SIB-1553A improved performance in spatial and non-spatial working memory tasks in aged rodents and nonhuman primates.[4]
Contradictory Findings in Attentional Tasks
In contrast to the findings in primates, a study using the five-choice serial reaction time task (5-CSRTT) in young and aged rats found that SIB-1553A (3-10 mg/kg) did not enhance attention and tended to disrupt performance at the highest dose, unlike nicotine which improved accuracy and speed.[12] This discrepancy highlights potential species- or task-specific differences in the compound's effects.
Locomotor Activity
In nicotine-naive rats, SIB-1553A (10-40 mg/kg) increased locomotion to a degree comparable to nicotine.[12] However, this effect was not blocked by nicotinic antagonists (mecamylamine or DHβE), suggesting a potential non-nicotinic mechanism for its locomotor-stimulating properties.[12] Furthermore, chronic treatment with SIB-1553A did not produce cross-sensitization to nicotine's locomotor effects.[12]
Experimental Protocol: Variable Delayed Response Task (Primate)
This task assesses spatial working memory and attention in monkeys.[6]
-
Apparatus: A specialized testing cage with a panel containing a central response key and multiple peripheral choice keys.
-
Procedure: A trial begins with the illumination of the central key. The monkey must press it, which triggers the brief illumination of one of the peripheral keys (the cue).
-
Delay Period: Following the cue, there is a variable delay period (e.g., a few seconds to several minutes) during which all keys are dark.
-
Response Phase: After the delay, all peripheral keys are illuminated, and the monkey must press the key that was cued earlier to receive a reward (e.g., a food pellet).
-
Drug Administration: SIB-1553A or a vehicle is administered at specified times before the testing session.
-
Performance Metrics: The primary metric is accuracy (percentage of correct choices), analyzed as a function of the delay duration. Short-delay trials are considered to primarily reflect attention, while performance on long-delay trials reflects working memory.
Conclusion
SIB-1553A is a subtype-selective nAChR agonist with a preference for β4-containing receptors. Its pharmacological profile is defined by its ability to modulate the release of several neurotransmitters and its capacity to enhance cognitive function, particularly working memory and attention, in primate and aged rodent models.[4][5][6] However, some of its in vivo effects, such as locomotor stimulation and performance in certain rat attentional tasks, may involve non-nicotinic mechanisms or exhibit species-specific differences.[12] These findings underscore the therapeutic potential of subtype-selective nAChR ligands for treating cognitive deficits while also highlighting the complexity of the nicotinic cholinergic system and the need for further research to fully elucidate the compound's mechanism of action.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A): a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
Sib 1553A and Its Modulation of Acetylcholine Release in the Hippocampus: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of Sib 1553A, a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist, with a specific focus on its effects on acetylcholine (ACh) release within the hippocampus. This compound demonstrates a notable selectivity for β4 subunit-containing nAChRs, a characteristic that distinguishes it from less selective agonists like nicotine. The hippocampus, a critical brain region for learning and memory, is densely innervated by cholinergic neurons, making the modulation of ACh release a key strategy for cognitive enhancement. This guide synthesizes the available preclinical data on this compound, detailing its pharmacological profile, its complex and sometimes conflicting effects on neurotransmitter release, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in drug development investigating novel cholinergic modulators for neurological and psychiatric disorders.
Introduction to this compound and the Cholinergic System
The Role of Hippocampal Acetylcholine in Cognition
The hippocampus receives significant cholinergic input from the medial septum and diagonal band of Broca, and this pathway is crucial for modulating neural plasticity, attention, and memory formation.[1][2] Acetylcholine release in the hippocampus can influence network oscillations and activate various postsynaptic and presynaptic receptors on both pyramidal neurons and interneurons, thereby shaping information processing.[1][3] Deficits in this cholinergic system are a well-established feature of neurodegenerative diseases such as Alzheimer's disease, making it a primary target for therapeutic intervention.[4]
Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets
Neuronal nAChRs are ligand-gated ion channels composed of five subunits, forming a diverse family of receptor subtypes with distinct pharmacological properties and anatomical distributions.[5][6] In the hippocampus, the predominant subtypes include the α7 and α4β2 receptors.[6][7] These receptors are located presynaptically, where they can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and GABA, and postsynaptically, where they contribute to neuronal excitation.[6][7] The development of subtype-selective nAChR agonists offers the potential for more targeted therapeutic effects with fewer side effects compared to non-selective compounds.
Overview of this compound
This compound, chemically known as (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a novel nAChR agonist developed as a potential cognitive enhancer.[4][8] Its key characteristic is a preferential agonist activity at nAChRs containing the β4 subunit over those containing the β2 subunit.[9] This selectivity suggests a distinct mechanism of action and therapeutic profile, with preclinical studies pointing towards its potential use in treating the cognitive deficits associated with Alzheimer's disease.[4][10]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro assays, which highlight its unique selectivity profile.
Receptor Binding and Functional Activity
This compound's interaction with nAChRs has been quantified using radioligand binding and functional calcium flux assays. It displaces [3H]nicotine from rat brain nAChRs with moderate affinity and shows significantly greater potency and efficacy at β4-containing receptor subtypes compared to β2-containing subtypes.[9]
| Parameter | Value | Receptor/Assay Condition | Source |
| Binding Affinity | |||
| IC₅₀ vs. [³H]Nicotine | 110 nM | Rat brain nAChRs | [9] |
| Affinity for α7 nAChRs | Not Appreciable | - | [9] |
| Functional Activity | |||
| Calcium Flux Agonism | 0.1 - 5 µM | Recombinant human nAChRs | [9] |
| Subtype Selectivity | β4-containing > β2-containing | Calcium Flux Efficacy & Potency | [9] |
This compound and Hippocampal Neurotransmitter Release
The primary mechanism by which presynaptic nAChR agonists are thought to exert their effects is by enhancing neurotransmitter release. Activation of these ion channels leads to cation influx, membrane depolarization, and subsequent activation of voltage-gated calcium channels, triggering vesicle fusion and neurotransmitter exocytosis.
Evidence on Acetylcholine and Norepinephrine Release
The effect of this compound on hippocampal ACh release presents a complex picture based on available literature.
-
Contradictory Findings on ACh Release: One early report suggests that this compound markedly increases acetylcholine levels in the hippocampus and cortex.[4] However, a more detailed in vitro pharmacological characterization found that this compound did not evoke the release of basal [3H]ACh from rat hippocampal slices.[9] This discrepancy may arise from differences in experimental paradigms (e.g., in vivo vs. in vitro slice preparations) or reflect a more complex mechanism of action than simple agonism.
-
Norepinephrine Release and Partial Agonism: The same study that reported no effect on basal ACh release found that this compound did evoke the release of [3H]norepinephrine (NE) from the rat hippocampus.[9] Interestingly, this compound was less effective than nicotine at evoking NE release and antagonized the response to nicotine when co-applied, indicating partial agonist properties at the nAChRs modulating NE release.[9] This partial agonism could also be a factor in its observed effects on the cholinergic system.
| Neurotransmitter | Brain Region | Effect of this compound | Source |
| Acetylcholine (ACh) | Hippocampus | Conflicting Data: - Markedly increases levels[4]- Does not evoke basal release[9] | [4][9] |
| Norepinephrine (NE) | Hippocampus | Evokes release (less efficacious than nicotine; partial agonist) | [9] |
| Dopamine (DA) | Striatum, PFC | Evokes release | [9] |
Key Experimental Protocols
The study of this compound and its effects on neurotransmitter release relies on established neuropharmacological techniques.
In Vivo Microdialysis for Neurotransmitter Measurement
In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted, targeting the hippocampus. Animals are allowed to recover post-surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).[11] To measure ACh, an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) is typically included in the aCSF to prevent ACh degradation.[11][12]
-
Sample Collection: After a baseline equilibration period, dialysate samples are collected at regular intervals (e.g., every 5-20 minutes).[11]
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Analysis: The concentration of ACh or other monoamines in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.[11][13]
In Vitro Slice Preparation for Release Studies
This technique uses fresh brain slices to study neurotransmitter release in a more controlled environment.
Methodology:
-
Slice Preparation: Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.
-
Incubation: Slices are pre-incubated with a radiolabeled neurotransmitter or its precursor (e.g., [³H]choline to measure [³H]ACh release).
-
Superfusion: Individual slices are placed in a superfusion chamber and continuously washed with aCSF.
-
Stimulation: Release is evoked by changing the composition of the aCSF, typically by increasing the potassium concentration (high-K⁺ stimulation) or by electrical field stimulation.
-
Drug Application: this compound is added to the superfusion medium to assess its effect on basal or evoked release.
-
Quantification: The amount of radioactivity in the collected superfusate fractions is measured by liquid scintillation counting.
Proposed Signaling Pathway and Implications
Given the available data, the cognitive-enhancing effects of this compound likely stem from a complex modulation of multiple neurotransmitter systems, driven by its selective interaction with β4-containing nAChRs.
The partial agonism observed at receptors modulating NE release in the hippocampus may be a critical feature.[9] Partial agonists can act as functional stabilizers: they provide a moderate level of receptor stimulation in a low-tone state while preventing overstimulation by endogenous ligands (like ACh) in a high-tone state. This could be a mechanism to enhance signal-to-noise in neurotransmission. While a direct, robust stimulation of ACh release by this compound is debated, its confirmed ability to modulate NE and DA release in cognition-related circuits, combined with its effects in behavioral models, underscores its potential.[8][9]
Conclusion
This compound is a pharmacologically unique nAChR agonist characterized by its selectivity for β4-containing subtypes. While its potential as a cognitive enhancer is supported by behavioral studies, its precise mechanism regarding acetylcholine release in the hippocampus remains an area requiring further investigation. The existing evidence is conflicting, with some studies indicating an increase in ACh release and others showing no effect on basal release. However, its confirmed ability to modulate norepinephrine release in the hippocampus, likely via a partial agonist mechanism, provides a plausible pathway for its pro-cognitive effects. Future research should aim to resolve the discrepancies in ACh release data, perhaps by using in vivo electrophysiology or advanced biosensor imaging, to fully elucidate the therapeutic mechanism of this promising compound.
References
- 1. Acetylcholine release and inhibitory interneuron activity in hippocampal CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic Inhibitory Effects of Acetylcholine in the Hippocampus: A 40-Year Evolution of a Serendipitous Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ricehop.wordpress.com [ricehop.wordpress.com]
- 6. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Hippocampus-Dependent Learning and Synaptic Plasticity by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aminer.cn [aminer.cn]
- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regulation of acetylcholine release in vivo from rat hippocampus by monoamines as revealed by novel column-switching HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
SIB-1553A: A Technical Guide to its Modulation of Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIB-1553A is a synthetic ligand that acts as a subtype-selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a preferential affinity for those containing the β4 subunit. This selectivity profile translates into a distinct pharmacological effect on various neurotransmitter systems, positioning SIB-1553A as a compound of interest for therapeutic development, particularly in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Preclinical studies have consistently shown its ability to enhance the release of key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in functionally relevant brain regions. This document provides a comprehensive technical overview of the neurotransmitter systems modulated by SIB-1553A, detailing its receptor binding profile, its impact on neurotransmitter release, and the experimental methodologies used to elucidate these effects. Furthermore, it explores the downstream signaling pathways likely to be involved in its mechanism of action. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized.
Receptor Binding Affinity and Selectivity
SIB-1553A's primary mechanism of action is its interaction with neuronal nAChRs. Its binding affinity and selectivity have been characterized through radioligand binding assays.
Quantitative Data: Receptor Binding
| Radioligand | Preparation | IC50 (nM) | Receptor Subtype Specificity | Reference |
| [³H]Nicotine | Rat brain nAChRs | 110 | - | [1](--INVALID-LINK--) |
Note: SIB-1553A shows no significant affinity for the α7 nAChR subtype.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound like SIB-1553A to nAChRs using a competitive binding assay with a radiolabeled ligand such as [³H]nicotine.
1.2.1. Materials
-
Membrane Preparation: Whole rat brain or specific brain regions (e.g., cortex, hippocampus) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.
-
Radioligand: [³H]Nicotine (specific activity ~70-90 Ci/mmol).
-
Test Compound: SIB-1553A.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist (e.g., 100 µM nicotine or carbamylcholine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
1.2.2. Procedure
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), varying concentrations of SIB-1553A, and a fixed concentration of [³H]nicotine (typically at or below its Kd).
-
Total Binding: Wells containing membrane preparation and [³H]nicotine only.
-
Non-specific Binding: Wells containing membrane preparation, [³H]nicotine, and the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
1.2.3. Data Analysis
-
Specific Binding: Calculate by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the SIB-1553A concentration and fit the data using a non-linear regression model to determine the IC50 value.
Modulation of Neurotransmitter Release
A key functional consequence of SIB-1553A's agonism at nAChRs is the enhanced release of several critical neurotransmitters in specific brain regions. This has been demonstrated using both in vitro and in vivo techniques.
Quantitative Data: Neurotransmitter Release
| Neurotransmitter | Brain Region | Method | SIB-1553A Concentration/Dose | % Increase from Baseline | Reference |
| Acetylcholine | Hippocampus (in vivo) | Microdialysis | 40 mg/kg, s.c. | 1000-1200% | [2](--INVALID-LINK--) |
| Dopamine | Striatum (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |
| Dopamine | Olfactory Tubercles (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |
| Dopamine | Prefrontal Cortex (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |
| Norepinephrine | Hippocampus (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |
| Norepinephrine | Prefrontal Cortex (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |
Experimental Protocols
2.2.1. In Vitro Neurotransmitter Release from Brain Slices
This method measures the ability of SIB-1553A to evoke the release of radiolabeled neurotransmitters from freshly prepared brain slices.
-
Tissue Preparation: Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Specific brain regions are dissected and sliced to a thickness of 300-400 µm using a vibratome.
-
Radiolabeling: Slices are incubated with a solution containing a tritiated neurotransmitter precursor (e.g., [³H]choline for acetylcholine, [³H]tyrosine for dopamine, [³H]norepinephrine).
-
Superfusion: The radiolabeled slices are placed in a superfusion chamber and continuously perfused with aCSF.
-
Stimulation: After a stable baseline of radioactivity is established in the collected fractions, the perfusion medium is switched to one containing SIB-1553A at various concentrations.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The radioactivity in each fraction is measured using a scintillation counter. The amount of released [³H]neurotransmitter is calculated and expressed as a percentage of the total radioactivity in the tissue.
2.2.2. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rodent.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.
-
Drug Administration: After collecting baseline samples, SIB-1553A is administered (e.g., subcutaneously).
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Presentation: Neurotransmitter levels are typically expressed as a percentage change from the pre-drug baseline.
Cellular Mechanisms of Action: Calcium Signaling
Activation of nAChRs by SIB-1553A leads to the opening of the ion channel, resulting in an influx of cations, including Ca²⁺. This increase in intracellular calcium is a critical step in triggering neurotransmitter release.
Quantitative Data: Calcium Flux
| Cell Line | Expressed nAChR Subtype | SIB-1553A Concentration | Effect | Reference |
| Recombinant | α2β4, α3β4, α4β4 | 0.1 - 5 µM | Greater efficacy and potency compared to β2-containing nAChRs | [1](--INVALID-LINK--) |
| Recombinant | α4β2, α3β2 | 0.1 - 5 µM | Lower efficacy and potency | [1](--INVALID-LINK--) |
Experimental Protocol: Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to SIB-1553A in cells expressing specific nAChR subtypes.
-
Cell Culture: Cells (e.g., HEK293, CHO) are transiently or stably transfected with cDNAs encoding the desired nAChR subunits.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Plate Preparation: The dye-loaded cells are plated into a 96- or 384-well plate.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of SIB-1553A at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence before and after compound addition or as a percentage of the maximal response to a reference agonist.
Downstream Signaling Pathways
While direct studies on the downstream signaling pathways specifically activated by SIB-1553A are limited, its action as a nAChR agonist suggests the involvement of well-established nAChR-mediated signaling cascades. The influx of calcium and subsequent depolarization initiated by SIB-1553A binding are expected to trigger these pathways, which are crucial for neuronal survival, plasticity, and gene expression.
Putative Signaling Pathways
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a major route for neuroprotective signaling downstream of nAChRs. Activation of this pathway is known to inhibit apoptosis and promote cell survival.
-
Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity. nAChR activation can lead to the phosphorylation and activation of ERK.
-
cAMP Response Element-Binding Protein (CREB) Phosphorylation: CREB is a transcription factor that plays a critical role in learning, memory, and neuronal plasticity. Its activity is regulated by phosphorylation, which can be induced by calcium-dependent kinases activated downstream of nAChR stimulation.
Visualizations
Experimental Workflows
Caption: Overview of key experimental workflows used to characterize SIB-1553A.
Signaling Pathways
Caption: Proposed signaling pathways modulated by SIB-1553A.
Conclusion
SIB-1553A is a selective nAChR agonist that potently modulates the release of acetylcholine, dopamine, and norepinephrine in the central nervous system. Its preferential action on β4 subunit-containing nAChRs provides a targeted approach to enhancing cholinergic and catecholaminergic neurotransmission. The experimental data gathered from radioligand binding, neurotransmitter release, and calcium flux assays collectively support its potential as a cognitive enhancer. While further research is needed to fully elucidate the downstream signaling cascades specifically engaged by SIB-1553A, its mechanism of action strongly suggests the involvement of key pathways in neuroprotection and synaptic plasticity. This technical guide provides a foundational understanding of the pharmacological profile of SIB-1553A for professionals in the field of neuroscience and drug development.
References
In Vitro Characterization of Sibofatrine (SIB-1553A): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibofatrine (SIB-1553A), chemically known as (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand with a distinct selectivity profile. This document provides a comprehensive in vitro characterization of SIB-1553A, detailing its binding affinity, functional activity at various nAChR subtypes, and its effects on neurotransmitter release. All quantitative data are summarized in structured tables, and detailed experimental protocols for the key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.
Receptor Binding Affinity
SIB-1553A demonstrates a notable affinity for neuronal nAChRs in the rat brain. The primary method for determining this affinity is through competitive radioligand binding assays.
[³H]Nicotine Displacement
In studies using rat brain homogenates, SIB-1553A effectively displaces the binding of [³H]nicotine, a classic nAChR agonist. This indicates that SIB-1553A interacts with the high-affinity nicotine binding sites on neuronal nAChRs. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.[1][2]
Selectivity Profile
Further binding studies have revealed that SIB-1553A has no significant affinity for the α7 nAChR subtype. It does, however, exhibit modest affinity for certain other receptors, including histaminergic (H₃), serotonergic (5-HT₁ and 5-HT₂), and sigma binding sites.[1][2]
Table 1: Receptor Binding Affinity of SIB-1553A
| Radioligand | Tissue/Preparation | Parameter | Value |
| [³H]Nicotine | Rat Brain Homogenates | IC₅₀ | 110 nM[1][2] |
Functional Activity at nAChR Subtypes
The functional consequences of SIB-1553A binding to nAChRs have been extensively studied using calcium flux assays in cell lines expressing specific recombinant human nAChR subtypes.
β4-Subunit Containing nAChRs
A key characteristic of SIB-1553A is its greater selectivity, in terms of both potency and efficacy, for nAChRs containing the β4 subunit (α2β4, α3β4, and α4β4) as compared to those containing the β2 subunit.[1][2]
β2-Subunit Containing nAChRs
In contrast to its effects on β4-containing receptors, SIB-1553A shows lower potency and efficacy at nAChRs composed of α4β2 and α3β2 subunits.[1]
Muscle-Type nAChRs
SIB-1553A is virtually inactive at human muscle-type AChRs, eliciting a minimal response even at high concentrations.[1][2]
Table 2: Functional Activity of SIB-1553A at Recombinant Human nAChR Subtypes (Calcium Flux Assay)
| nAChR Subtype | Agonist Concentration Range | Potency (EC₅₀) | Efficacy (Emax, % of control) |
| α2β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |
| α3β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |
| α4β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |
| α4β2 | 0.1-5 µM | Lower vs. β4 subtypes | Lower vs. β4 subtypes[1] |
| α3β2 | 0.1-5 µM | Lower vs. β4 subtypes | Lower vs. β4 subtypes[1] |
| Muscle-type | up to >100 µM | Ineffective | <10% of suberyldicholine response[1] |
Modulation of Neurotransmitter Release
SIB-1553A has been shown to evoke the release of key neurotransmitters from various rat brain regions, an effect that is sensitive to nAChR antagonists, confirming its mechanism of action.
Dopamine (DA) and Norepinephrine (NE) Release
SIB-1553A stimulates the release of [³H]dopamine from the striatum, olfactory tubercles, and prefrontal cortex. It also evokes the release of [³H]norepinephrine from the hippocampus and prefrontal cortex.[1][2] This evoked release is blocked by the nAChR antagonist mecamylamine.[1][2]
Partial Agonist Activity
In studies on [³H]norepinephrine release from the rat hippocampus, SIB-1553A was found to be less efficacious than nicotine. When co-applied with nicotine, SIB-1553A antagonized the nicotine-induced response, suggesting partial agonist properties at the nAChRs mediating this effect.[1][2]
Acetylcholine (ACh) Release
SIB-1553A does not induce the basal release of [³H]acetylcholine from the rat striatum or hippocampus. However, it does attenuate NMDA-evoked [³H]ACh release in the striatum.[1][2]
Table 3: SIB-1553A-Evoked Neurotransmitter Release
| Neurotransmitter | Brain Region | Effect | Antagonist Sensitivity |
| [³H]Dopamine | Striatum, Olfactory Tubercles, Prefrontal Cortex | Evokes Release (≤30 µM)[1] | Mecamylamine-sensitive[1] |
| [³H]Norepinephrine | Hippocampus, Prefrontal Cortex | Evokes Release (≤30 µM)[1] | Mecamylamine-sensitive[1] |
| [³H]Norepinephrine | Hippocampus | Less efficacious than nicotine; antagonizes nicotine response[1] | Dehydro-β-erythroidine (region/transmitter-specific)[1] |
| [³H]Acetylcholine | Striatum, Hippocampus | No effect on basal release[1] | Not Applicable |
| [³H]Acetylcholine | Striatum | Attenuates NMDA-evoked release[1] | Not Applicable |
Cholinesterase Activity
To rule out an indirect cholinergic mechanism, SIB-1553A was tested for its ability to inhibit cholinesterase. It was found to be inactive as a rat brain cholinesterase inhibitor at concentrations up to 1 mM.[1][2]
Experimental Protocols
Receptor Binding Assay ([³H]Nicotine Displacement)
-
Preparation: Whole rat brains are homogenized in a buffered solution.
-
Incubation: A specific concentration of [³H]nicotine is incubated with the brain homogenate in the presence of varying concentrations of SIB-1553A.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ value is calculated.
Calcium Flux Assay
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing specific recombinant human nAChR subtypes are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of SIB-1553A are added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Dose-response curves are generated to determine EC₅₀ and Emax values.
Neurotransmitter Release Assay
-
Tissue Preparation: Slices of specific rat brain regions (e.g., striatum, hippocampus) are prepared.
-
Radiolabeling: The slices are incubated with the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]acetylcholine) to allow for uptake.
-
Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation: SIB-1553A at various concentrations is added to the superfusion buffer to stimulate neurotransmitter release.
-
Fraction Collection: Fractions of the superfusate are collected over time.
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.
-
Analysis: The evoked release is calculated as a percentage of the total tissue radioactivity.
Signaling Pathways and Experimental Workflows
Caption: SIB-1553A binding to nAChRs leads to ion influx and neurotransmitter release.
Caption: Workflow for determining SIB-1553A functional activity via calcium flux assay.
Caption: Workflow for the SIB-1553A-evoked neurotransmitter release assay.
References
A Deep Dive into the Binding Affinity of Sib-1553A for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of Sib-1553A, a selective neuronal nicotinic acetylcholine receptor (nAChR) ligand. This document synthesizes available data on its interaction with various nAChR subtypes, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.
Core Data Summary
Sib-1553A exhibits a distinct binding profile, demonstrating selectivity for certain nAChR subtypes. The available quantitative and qualitative data are summarized below.
Binding Affinity and Functional Potency of Sib-1553A
| Receptor Subtype/Preparation | Assay Type | Measurement | Value | Species | Source |
| Rat Brain Membranes | Radioligand Displacement ([³H]nicotine) | IC₅₀ | 110 nM | Rat | [1] |
| α7 | Radioligand Displacement | Affinity | No appreciable affinity | Rat | [1] |
| β4-subunit containing (α2β4, α3β4, α4β4) | Calcium Flux | Selectivity | Greater selectivity (potency and efficacy) vs. β2-containing subtypes | Human (recombinant) | [1] |
| β2-subunit containing (α3β2, α4β2) | Calcium Flux | Selectivity | Lower selectivity vs. β4-containing subtypes | Human (recombinant) | [1] |
Note: As of the latest literature review, a comprehensive table of Kᵢ and EC₅₀ values for Sib-1553A across a wide range of individual recombinant nAChR subtypes is not publicly available. The data presented is based on published findings.
Experimental Protocols
The characterization of Sib-1553A's binding affinity and functional activity involves standard pharmacological assays. Detailed methodologies for these key experiments are outlined below.
Radioligand Displacement Assay
This assay determines the binding affinity of a test compound (Sib-1553A) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Receptor Preparation (e.g., Rat Brain Membranes):
-
Euthanize rats and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]nicotine), and varying concentrations of the unlabeled test compound (Sib-1553A).
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known nAChR agonist (e.g., nicotine or carbachol).
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at ligand-gated ion channels, such as nAChRs, by detecting changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture cells stably expressing the recombinant nAChR subtype of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Plate the cells in a multi-well, black-walled, clear-bottom microplate and allow them to adhere and form a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.
3. Compound Addition and Signal Detection:
-
Prepare a plate containing serial dilutions of the test compound (Sib-1553A).
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence in the cell plate.
-
The instrument then adds the compound from the source plate to the cell plate and simultaneously monitors the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.
4. Data Analysis:
-
The instrument's software calculates the response for each well, typically as the peak fluorescence intensity or the area under the curve.
-
For agonist dose-response curves, plot the response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) by non-linear regression.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: nAChR activation by an agonist like Sib-1553A.
Caption: Workflow for a radioligand displacement assay.
References
Early-Stage Research on Sib 1553A: A Technical Guide to its Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sib 1553A is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist with selectivity for β4 subunit-containing nAChRs.[1] Early-stage preclinical research has investigated its potential as a cognitive enhancer, with studies focusing on its effects on attention and memory in animal models. This technical guide provides an in-depth overview of the core findings from this early research, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway. It is important to note that, to date, no clinical trial data on the cognitive effects of this compound has been publicly released.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the cognitive effects of this compound.
Table 1: Effects of this compound on Spatial Working Memory in MPTP-Treated Monkeys
| Dose of this compound (mg/kg) | Time of Assessment | Effect on Short-Delay Trials | Effect on Long-Delay Trials | Citation |
| 0.025 | 20 minutes post-administration | No significant improvement | No significant improvement | [1] |
| 0.025 | 24 hours post-administration | Significant improvement | No significant improvement | [1] |
| 0.50 | 20 minutes post-administration | Significant improvement | Significant improvement | [1] |
| 0.50 | 24 hours post-administration | Significant improvement | Significant improvement (performance greater than pre-MPTP baseline) | [1] |
Table 2: Effects of this compound on Attention in Rats (Five-Choice Serial Reaction Time Task)
| Dose of this compound (mg/kg) | Effect on Response Accuracy and Speed | Citation |
| 3-10 | Did not mimic the attention-enhancing effects of nicotine | [2] |
| 10 (highest dose) | Tended to disrupt performance | [2] |
Experimental Protocols
Spatial Delayed-Response Task in MPTP-Treated Monkeys
This task is designed to assess spatial working memory.
-
Animal Model: Monkeys treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to induce cognitive deficits associated with dopamine dysfunction, providing a model relevant to Parkinson's disease.[1]
-
Apparatus: A testing apparatus where a food reward can be hidden in one of two or more identical wells. An opaque screen is used to obscure the wells from the monkey's view during the delay period.
-
Procedure:
-
Trial Initiation: The monkey observes the researcher placing a food reward in one of the wells.
-
Delay Period: An opaque screen is lowered, blocking the monkey's view of the wells for a variable period (the delay).
-
Response: The screen is raised, and the monkey is allowed to choose one well.
-
Reinforcement: A correct choice is rewarded with the food item.
-
-
Drug Administration: this compound was administered to the monkeys, and their performance was assessed at 20 minutes and 24 hours post-administration.[1]
-
Key Metrics:
-
Accuracy: The percentage of correct choices at different delay intervals (short and long).
-
Latency: The time taken to make a choice.
-
Five-Choice Serial Reaction Time Task (5-CSRTT) in Rats
This task is a measure of visuospatial attention and impulsivity.
-
Animal Model: Young and aged rats are used to assess the effects of the compound on attentional processes.[2]
-
Apparatus: An operant chamber with five apertures arranged horizontally. Each aperture can be illuminated, and a food dispenser provides rewards.
-
Procedure:
-
Trial Initiation: The rat initiates a trial, often by poking its nose in a designated port.
-
Stimulus Presentation: After a set interval, one of the five apertures is briefly illuminated.
-
Response: The rat must correctly identify and poke its nose into the illuminated aperture within a limited time to receive a food reward.
-
Inter-Trial Interval: A period between trials where the rat must withhold from responding.
-
-
Drug Administration: this compound was administered to the rats prior to the task.[2]
-
Key Metrics:
-
Accuracy: The percentage of correct responses.
-
Omissions: The number of trials where the rat failed to respond.
-
Premature Responses: Responses made before the stimulus is presented.
-
Response Latency: The time taken to respond to the stimulus.
-
Proposed Signaling Pathway
This compound is a selective agonist for β4 subunit-containing nAChRs.[1] While the precise downstream signaling cascade for this specific receptor subtype in relation to cognitive enhancement is not fully elucidated in the available literature, a general understanding of nAChR signaling provides a plausible framework. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling pathways known to be involved in synaptic plasticity and cell survival, which are crucial for cognitive processes.
Conclusion
Early-stage preclinical research on this compound suggests a potential for cognitive enhancement, particularly in the domain of spatial working memory in a primate model of cognitive impairment. The dose-dependent effects observed highlight the importance of careful dose selection. However, the lack of efficacy and potential for performance disruption in a rat attentional task at higher doses indicates a complex pharmacological profile that requires further investigation. The selectivity of this compound for β4 subunit-containing nAChRs provides a valuable tool for dissecting the role of this specific receptor subtype in cognitive function. Future research should aim to further elucidate the downstream signaling pathways and to determine the therapeutic window and potential clinical utility of this compound for cognitive disorders. The absence of publicly available clinical trial data underscores the early stage of this compound's development.
References
- 1. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sib 1553A in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sib 1553A, a selective agonist for β4 subunit-containing nicotinic acetylcholine receptors (nAChRs), has emerged as a significant compound of interest for its potential to modulate cognitive function. This technical guide provides an in-depth analysis of the known and inferred roles of this compound in synaptic plasticity. While direct studies on its effects on long-term potentiation (LTP) and long-term depression (LTD) are limited, this document synthesizes available data on its mechanism of action, its influence on neurotransmitter systems, and its impact on cognitive performance in preclinical models. By examining the function of its target receptors, the β4-containing nAChRs, we extrapolate the potential mechanisms through which this compound may influence the cellular underpinnings of learning and memory. This guide also presents detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. Nicotinic acetylcholine receptors (nAChRs) are critical modulators of synaptic plasticity, influencing neurotransmitter release and neuronal excitability. This compound is a synthetic compound that acts as a selective agonist at nAChRs containing the β4 subunit.[1] This selectivity profile distinguishes it from nicotine and other nicotinic agonists, suggesting a more targeted therapeutic potential with potentially fewer side effects. Preclinical studies have demonstrated the cognitive-enhancing effects of this compound, particularly in models of Parkinson's disease, where it has been shown to improve both attention and memory.[1] This guide delves into the molecular mechanisms and functional consequences of this compound's interaction with the nervous system, with a specific focus on its role in synaptic plasticity.
Mechanism of Action
This compound's primary mechanism of action is its agonistic activity at nAChRs that contain the β4 subunit. These receptors are ligand-gated ion channels permeable to cations, including sodium (Na+) and calcium (Ca2+). The influx of these ions upon receptor activation leads to neuronal depolarization and the initiation of downstream signaling cascades.
Signaling Pathway of this compound at a β4-Containing nAChR
Caption: Binding of this compound to β4-containing nAChRs leads to ion influx, cellular signaling, and modulation of synaptic function.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Neurotransmitter Release
| Parameter | Value | Species | Brain Region/Cell Line | Reference |
| IC50 for [3H]nicotine displacement | 110 nM | Rat | Brain | [2] |
| Dopamine Release (Striatum) | Evoked | Rat | Striatum | [2] |
| Norepinephrine Release (Hippocampus) | Evoked | Rat | Hippocampus | [2] |
| Acetylcholine Release (Hippocampus) | Potentiated | Rat | Hippocampus | [2] |
Table 2: In Vivo Cognitive Effects
| Animal Model | Task | Dose of this compound | Effect | Reference |
| MPTP-treated Monkeys | Spatial Working Memory | 0.025 mg/kg | Improved performance on short-delay trials | [1] |
| MPTP-treated Monkeys | Spatial Working Memory | 0.50 mg/kg | Improved performance on short- and long-delay trials | [1] |
| Nicotine-naive Rats | Locomotion | 10-40 mg/kg | Increased locomotion (comparable to 0.4 mg/kg nicotine) | [3] |
| Young and Aged Rats | 5-Choice Serial Reaction Time Task | 3-10 mg/kg | No significant improvement in attention; performance disruption at the highest dose | [3] |
Role in Synaptic Plasticity (Inferred)
Direct experimental evidence for the effects of this compound on LTP and LTD is currently lacking. However, based on its selective agonism for β4-containing nAChRs, particularly the α4β4 subtype, we can infer its potential role in modulating synaptic plasticity.
Nicotinic receptors containing the β4 subunit are known to be expressed in various brain regions, including the hippocampus and cortex, which are crucial for learning and memory. Activation of presynaptic nAChRs generally enhances neurotransmitter release. Therefore, this compound, by activating presynaptic β4-containing nAChRs on glutamatergic terminals, is likely to increase the probability of glutamate release. This enhanced glutamate release could, in turn, facilitate the induction of LTP, a cellular correlate of learning and memory.
Furthermore, the influx of Ca2+ through postsynaptic β4-containing nAChRs can directly contribute to the postsynaptic signaling cascades that are essential for the induction of synaptic plasticity.
Inferred Signaling Pathway for this compound in Synaptic Plasticity
Caption: Inferred mechanism of this compound-mediated enhancement of synaptic plasticity through pre- and postsynaptic actions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to nAChRs.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR ligand (e.g., [3H]nicotine) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, acetylcholine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of this compound treatment to a vehicle control.
Spatial Working Memory Task (Monkeys)
Objective: To assess the effect of this compound on working memory in non-human primates.
Protocol:
-
Apparatus: A touch-sensitive computer screen is used to present stimuli.
-
Task: The monkey initiates a trial by touching a central stimulus. A sample stimulus (e.g., a colored square) is briefly presented at one of several locations on the screen. After a delay period, a choice array of stimuli is presented, and the monkey must touch the location where the sample stimulus was presented.
-
Training: Monkeys are trained to a stable level of performance before drug testing.
-
Drug Administration: this compound or vehicle is administered before the test session.
-
Data Collection: The primary measure is the accuracy of the monkey's responses (percentage of correct trials). Reaction time can also be measured.
-
Data Analysis: Compare the performance of monkeys after this compound administration to their performance after vehicle administration.
Five-Choice Serial Reaction Time Task (Rats)
Objective: To evaluate the effect of this compound on attention and impulsivity in rats.
Protocol:
-
Apparatus: An operant chamber with five apertures, each equipped with a light and an infrared detector. A food dispenser delivers rewards.
-
Task: A brief light stimulus is presented in one of the five apertures. The rat must make a nose poke into the illuminated aperture within a limited time to receive a food reward.
-
Measures:
-
Accuracy: Percentage of correct responses.
-
Omissions: Failure to respond.
-
Premature responses: Responding before the stimulus is presented (a measure of impulsivity).
-
Perseverative responses: Making multiple responses to a single stimulus.
-
-
Training: Rats are trained to a stable baseline of performance.
-
Drug Administration: this compound or vehicle is administered before the test session.
-
Data Analysis: Analyze the effects of this compound on the different performance measures compared to vehicle.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cognitive disorders due to its selective action on β4-containing nAChRs. While its cognitive-enhancing effects are evident in preclinical models, its precise role in synaptic plasticity remains to be fully elucidated. Future research should focus on directly investigating the effects of this compound on LTP and LTD in relevant brain circuits, such as the hippocampus and prefrontal cortex. Electrophysiological studies using brain slices and in vivo recordings would provide crucial insights into its cellular and network-level effects. Furthermore, exploring the downstream signaling pathways activated by this compound will be essential for a comprehensive understanding of its mechanism of action. Finally, while preclinical data is encouraging, the progression of this compound or similar compounds into clinical trials will be the ultimate test of its therapeutic potential for human cognitive disorders. At present, no clinical trials for this compound are publicly listed.
References
- 1. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 3. The five-choice serial reaction time task | Laboratory of Molecular and Behavioural Neuroscience [winstanleylab.psych.ubc.ca]
Methodological & Application
Application Notes and Protocols for Sib 1553A Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Sib 1553A, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist, for in vivo rodent studies. This document includes details on its mechanism of action, administration protocols, and relevant experimental procedures to assess its effects on cognition and behavior.
Introduction to this compound
This compound, chemically known as (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a potent and selective agonist for nAChRs containing the β4 subunit.[1] Its selectivity for specific nAChR subtypes makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes, including cognitive function and neurodegenerative diseases. Preclinical studies in rodents and primates have suggested its potential for cognitive enhancement.[1]
Mechanism of Action
This compound primarily acts as an agonist at nAChRs, with a greater selectivity for β4-subunit containing receptors (such as α2β4, α3β4, and α4β4) compared to β2-subunit containing receptors.[1] Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. This action can modulate the release of various neurotransmitters, including dopamine (DA) and norepinephrine (NE), in brain regions associated with cognition and attention, such as the prefrontal cortex and hippocampus.[1]
Signaling Pathway
The activation of β4-containing nAChRs by this compound initiates a cascade of intracellular signaling events. While the direct downstream signaling of this compound is not fully elucidated, activation of nAChRs is known to engage pathways such as the PI3K/Akt pathway, which is crucial for promoting cell survival and neuroprotection.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in rodent studies and their observed effects.
Table 1: this compound Dosages and Effects in Rat Locomotor Activity Studies
| Dose Range (mg/kg) | Route of Administration | Animal Model | Observed Effect | Citation |
| 10 - 40 | Not Specified | Nicotine-naïve rats | Increased locomotor activity, comparable to 0.4 mg/kg nicotine. | [2] |
| 10 - 80 | Not Specified | Nicotine-sensitized rats | No enhanced locomotor response, unlike nicotine. | [2] |
Table 2: this compound Dosages and Effects in Rat Attention Studies
| Dose Range (mg/kg) | Route of Administration | Animal Model | Experimental Task | Observed Effect | Citation |
| 3 - 10 | Not Specified | Young and aged rats | Five-Choice Serial Reaction Time Task (5-CSRTT) | Did not enhance attention; highest dose tended to disrupt performance. | [2] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge for subcutaneous or intraperitoneal injection)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound hydrochloride.
-
Dissolve in sterile 0.9% saline to the desired concentration. The hydrochloride salt form should be readily soluble in saline.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the solution via the desired route (subcutaneous or intraperitoneal injection is common for systemic effects). For oral administration, use a gavage needle.
-
Administer a vehicle control (sterile 0.9% saline) to a separate group of animals.
-
Experimental Workflow for Behavioral Testing
Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention
This task assesses visuospatial attention and impulsivity in rodents.
Apparatus:
-
An operant chamber with five apertures arranged on a curved wall. Each aperture can be illuminated.
-
A food magazine on the opposite wall to deliver a reward (e.g., sugar pellet).
Protocol:
-
Habituation and Pre-training:
-
Habituate the rats to the operant chamber.
-
Train the rats to retrieve a reward from the food magazine.
-
Train the rats to associate a nose poke into an illuminated aperture with a reward.
-
-
Training on the 5-CSRTT:
-
A trial begins with an inter-trial interval (ITI).
-
At the end of the ITI, one of the five apertures is briefly illuminated.
-
The rat must make a nose poke into the correct illuminated aperture within a limited hold period to receive a reward.
-
A correct response is followed by the delivery of a reward.
-
An incorrect response (poking a non-illuminated aperture) or an omission (no response) results in a time-out period.
-
A premature response (poking an aperture during the ITI) also results in a time-out.
-
-
Drug Testing:
-
Once the rats have reached a stable baseline performance, administer this compound or vehicle prior to the testing session.
-
Key measures include accuracy (% correct), omissions, premature responses, and response latencies.
-
Spatial Delayed-Response Task for Working Memory
This task assesses spatial working memory. A common version is the delayed win-shift task in a radial arm maze.
Apparatus:
-
An elevated radial arm maze with a central platform and multiple arms (e.g., 8 arms).
Protocol:
-
Habituation and Pre-training:
-
Habituate the rats to the maze and train them to run to the end of the arms to receive a food reward.
-
-
Testing Procedure:
-
Sample Phase: At the beginning of a trial, a subset of arms is baited with a food reward. The rat is placed on the central platform and allowed to retrieve the rewards.
-
Delay Phase: The rat is removed from the maze for a specific delay period.
-
Choice Phase: After the delay, the rat is returned to the maze. All arms are now baited. The rat is rewarded for entering the arms that were not baited during the sample phase (a "win-shift" strategy).
-
An entry into a previously visited arm is recorded as a working memory error.
-
-
Drug Testing:
-
Administer this compound or vehicle prior to the sample phase or during the delay period.
-
The number of working memory errors is the primary measure of performance.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of β4-containing nAChRs in cognitive processes. The protocols outlined in these application notes provide a framework for conducting in vivo rodent studies to assess the effects of this compound on attention and working memory. Careful consideration of the experimental design, including appropriate dosages, administration routes, and behavioral paradigms, is crucial for obtaining reliable and interpretable results.
References
- 1. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIB-1553A Dosing in Nonhuman Primate Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen of SIB-1553A, a selective agonist for β4 subunit-containing nicotinic acetylcholine receptors (nAChRs), in nonhuman primate models. The information is compiled from preclinical studies investigating the cognitive-enhancing effects of this compound.
Summary of Dosing Regimens
SIB-1553A has been evaluated in nonhuman primate models, specifically Macaca fascicularis, to assess its efficacy in improving cognitive deficits. The dosing information from key studies is summarized below.
| Parameter | Low Dose Regimen | High Dose Regimen | Reference |
| Dose | 0.025 mg/kg | 0.50 mg/kg | [1] |
| Route of Administration | Not explicitly stated; likely subcutaneous or intramuscular | Not explicitly stated; likely subcutaneous or intramuscular | [1] |
| Vehicle | Not explicitly stated | Not explicitly stated | |
| Frequency | Single administration | Single administration | [1] |
| Primate Model | Chronic low-dose MPTP-treated Macaca fascicularis | Chronic low-dose MPTP-treated Macaca fascicularis | [1] |
| Time of Assessment | 20 minutes and 24 hours post-administration | 20 minutes and 24 hours post-administration | [1] |
Pharmacodynamic Effects
The administration of SIB-1553A in a nonhuman primate model of cognitive dysfunction, induced by chronic low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) treatment, resulted in significant improvements in a spatial working memory task.[1]
| Dose | Effect on Short-Delay Trials | Effect on Long-Delay Trials | Time of Observation | Reference |
| 0.025 mg/kg | Significant improvement | No significant improvement | 24 hours post-administration | [1] |
| 0.50 mg/kg | Significant improvement | Significant improvement | 20 minutes and 24 hours post-administration | [1] |
These findings suggest a dose-dependent effect of SIB-1553A on different aspects of cognitive performance, with higher doses impacting both attention and memory components.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the available literature for the evaluation of SIB-1553A in nonhuman primates.
Animal Model
-
Species: Macaca fascicularis (cynomolgus monkeys).
-
Model: Chronic low-dose MPTP-induced cognitive deficit model. This model is established to mimic the cognitive impairments observed in the early stages of Parkinson's disease.[1]
Drug Preparation and Administration
-
Compound: SIB-1553A hydrochloride.
-
Vehicle: While not explicitly stated in the primate study, sterile saline or water for injection is a common vehicle for similar compounds. The compound should be dissolved in the chosen vehicle to the desired concentration for administration.
-
Route of Administration: The precise route of administration in the primate study by Schneider et al. (2003) is not specified.[1] Based on studies in rodents where subcutaneous administration was used and reports of the compound being orally bioavailable, either subcutaneous, intramuscular, or oral administration could be considered. For injectable routes, administration is typically in the thigh or upper arm musculature.
-
Dose Calculation: Doses should be calculated based on the individual animal's body weight on the day of the experiment.
Behavioral Testing
-
Apparatus: A variable delayed response task is utilized to assess spatial working memory, including both attention and memory components.[1]
-
Procedure:
-
Monkeys are trained to perform the task to a stable baseline before drug administration.
-
On the day of the experiment, a baseline behavioral assessment is conducted.
-
SIB-1553A or vehicle is administered.
-
Behavioral testing is conducted at specified time points post-administration (e.g., 20 minutes and 24 hours).[1]
-
Performance accuracy on short- and long-delay trials is recorded and analyzed.
-
Visualizations
Signaling Pathway of SIB-1553A
Caption: Proposed mechanism of SIB-1553A cognitive enhancement.
Experimental Workflow for SIB-1553A Evaluation
Caption: Workflow for evaluating SIB-1553A in nonhuman primates.
References
Application of Sib 1553A in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sib 1553A is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. A significant loss of α4β2 nAChRs is a well-documented pathological hallmark of Alzheimer's disease (AD), contributing to the characteristic cognitive decline. Consequently, pharmacological agents that selectively target and activate these receptors, such as this compound, are valuable tools for investigating the role of the cholinergic system in AD pathogenesis and for exploring potential therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in preclinical Alzheimer's disease research models. The document details its mechanism of action, provides protocols for its administration in both in vitro and in vivo models, and summarizes the available quantitative data on its effects.
Mechanism of Action
This compound exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors. This activation leads to the opening of the receptor's ion channel, allowing the influx of cations, primarily Na+ and Ca2+. The resulting neuronal depolarization can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, thereby influencing synaptic plasticity and neuronal survival.
The neuroprotective effects of α4β2 nAChR activation in the context of Alzheimer's disease are thought to be mediated through signaling pathways that promote cell survival and resilience against amyloid-beta (Aβ) induced toxicity. While the precise downstream cascade for this compound is not fully elucidated in AD models, evidence suggests a pathway independent of the well-known PI3K/Akt signaling route. Instead, it may involve the activation of Src family kinases, Spleen tyrosine kinase (Syk), and Phospholipase C gamma 1 (PLCγ1), leading to downstream effects that mitigate neurotoxicity.
Quantitative Data Summary
Currently, there is a lack of published in vivo data on the effects of this compound on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta plaque deposition and tau hyperphosphorylation, in transgenic mouse models. The available quantitative data primarily focuses on cognitive enhancement in a primate model of cognitive impairment and in vitro neuroprotection.
Table 1: Effects of this compound on Cognitive Performance in a Primate Model
| Dose of this compound | Time Point | Effect on Short-Delay Trials | Effect on Long-Delay Trials |
| 0.025 mg/kg | 24 hours post-administration | Significant Improvement | No Significant Improvement |
| 0.50 mg/kg | 20 minutes post-administration | Significant Improvement | Significant Improvement |
| 0.50 mg/kg | 24 hours post-administration | Significant Improvement | Significant Improvement |
Table 2: In Vitro Neuroprotective Effects of α4β2 nAChR Agonists Against Amyloid-Beta Toxicity
| α4β2 Agonist | Cell Model | Aβ Species | Endpoint Measured | Result |
| Cytisine | Cultured Cortical Neurons | Aβ (general) | Cell Viability | Significant reduction in Aβ-induced cytotoxicity |
| Nicotine | Cultured Hippocampal Neurons | Aβ25-35 or Aβ1-40 | Caspase-3 Activity, ROS Accumulation | Inhibition of apoptosis and reduced oxidative stress |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of this compound against amyloid-beta induced toxicity in a neuronal cell line.
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).
- To induce a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
2. Preparation of Amyloid-Beta Oligomers:
- Reconstitute synthetic Aβ1-42 peptide in a suitable solvent (e.g., HFIP) and prepare oligomeric forms by following established protocols (e.g., incubation at 4°C for 24 hours).
3. Treatment Protocol:
- Plate the differentiated SH-SY5Y cells in 96-well plates.
- Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.
- Add the prepared Aβ1-42 oligomers to the cell cultures at a final concentration known to induce cytotoxicity (e.g., 5-10 µM).
- Incubate the cells for 24-48 hours.
4. Assessment of Cell Viability:
- Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
- Quantify the results using a plate reader.
In Vivo Administration in a Transgenic Mouse Model of Alzheimer's Disease
The following is a recommended protocol for the administration of this compound to APP/PS1 transgenic mice, a commonly used model of amyloid pathology. Note: A specific, validated protocol for this compound in this model has not been published; this protocol is based on general practices for administering nicotinic agonists to rodents.
1. Animal Model:
- Use male or female APP/PS1 transgenic mice and age-matched wild-type littermates. The age of the animals will depend on the desired stage of pathology (e.g., 6-9 months for established pathology).
2. Preparation of this compound Solution:
- Dissolve this compound hydrochloride in sterile saline (0.9% NaCl).
- Prepare a stock solution and dilute to the final desired concentrations for injection. A dose range of 0.1 to 1.0 mg/kg can be considered as a starting point for dose-response studies.
3. Administration Protocol:
- Administer this compound via subcutaneous (s.c.) injection.
- Gently restrain the mouse and lift the loose skin between the shoulder blades to form a "tent".
- Insert a 27-30 gauge needle into the base of the tented skin, parallel to the spine.
- Inject the appropriate volume of the this compound solution.
- For chronic studies, administer the injection once daily for a period of 4-12 weeks.
4. Behavioral Testing:
- After the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze (for spatial learning and memory) or the Y-maze (for working memory).
5. Post-mortem Tissue Analysis:
- At the end of the study, euthanize the animals and perfuse with PBS.
- Harvest the brains and divide into hemispheres.
- Use one hemisphere for immunohistochemical analysis of Aβ plaques (e.g., using 6E10 or 4G8 antibodies) and phosphorylated tau (e.g., using AT8 antibody).
- Use the other hemisphere for biochemical analysis (e.g., ELISA) to quantify soluble and insoluble Aβ levels.
Visualizations
Application Notes and Protocols for Testing Sib 1553A Efficacy in Behavioral Assays
These application notes provide detailed protocols for assessing the efficacy of Sib 1553A, a selective nicotinic acetylcholine receptor (nAChR) agonist, in preclinical rodent models of cognitive function. The included behavioral assays—the Morris Water Maze, Novel Object Recognition, and Passive Avoidance tests—are widely used to evaluate spatial memory, recognition memory, and fear-motivated learning, respectively.
Introduction to this compound
This compound is a potent and selective agonist for nAChRs containing the β4 subunit, such as the α4β4 subtype. These receptors are implicated in various cognitive processes, including learning, memory, and attention. By selectively targeting this receptor subtype, this compound is being investigated for its potential therapeutic effects in neurological and psychiatric disorders associated with cognitive deficits. The following protocols are designed to provide a standardized framework for evaluating the cognitive-enhancing properties of this compound in rodent models.
Preclinical Efficacy Testing Workflow
The general workflow for assessing the efficacy of this compound involves several key stages, from animal preparation to data analysis and interpretation.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating α4β4 nAChRs, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, initiating downstream signaling cascades that are crucial for neuronal survival and synaptic plasticity.
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory.
Objective: To evaluate the effect of this compound on spatial learning and memory consolidation.
Materials:
-
Circular water tank (120-200 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distal visual cues placed around the room
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation (Day 0): Place each animal in the pool for 60 seconds without the platform to allow for free swimming and habituation to the environment.
-
Acquisition Phase (Days 1-4):
-
Administer this compound or vehicle at the designated time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random start locations (North, South, East, West).
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the animal in the pool at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Data Presentation:
Table 1: Illustrative Data for Morris Water Maze - Acquisition Phase
| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) |
|---|---|---|
| Vehicle Control | 55.2 ± 4.8 | 25.6 ± 3.1 |
| This compound (1 mg/kg) | 48.9 ± 5.1 | 15.3 ± 2.5* |
| This compound (3 mg/kg) | 45.1 ± 4.5 | 12.8 ± 2.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Table 2: Illustrative Data for Morris Water Maze - Probe Trial
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |
|---|---|---|
| Vehicle Control | 30.5 ± 3.2 | 2.1 ± 0.5 |
| This compound (1 mg/kg) | 45.8 ± 4.1* | 4.3 ± 0.8* |
| This compound (3 mg/kg) | 52.3 ± 3.9** | 5.8 ± 0.9** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Novel Object Recognition (NOR) Test
The NOR test is used to assess an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Objective: To determine the effect of this compound on recognition memory.
Materials:
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: a cube and a sphere)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty open-field arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Administer this compound or vehicle at the designated time before the trial.
-
Place two identical objects (e.g., two cubes) in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Test Phase (Day 2, after a retention interval, e.g., 1 or 24 hours):
-
Replace one of the familiar objects with a novel object (e.g., a sphere).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Presentation:
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Table 3: Illustrative Data for Novel Object Recognition Test
| Treatment Group | Discrimination Index (1-hour retention) | Discrimination Index (24-hour retention) |
|---|---|---|
| Vehicle Control | 0.25 ± 0.05 | 0.10 ± 0.04 |
| This compound (1 mg/kg) | 0.45 ± 0.06* | 0.30 ± 0.05* |
| This compound (3 mg/kg) | 0.58 ± 0.07** | 0.42 ± 0.06** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Passive Avoidance (PA) Test
The PA test assesses fear-motivated memory, where an animal learns to avoid an environment in which an aversive stimulus was previously delivered.
Objective: To evaluate the effect of this compound on fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrified grid floor in the dark chamber)
-
Shock generator
Procedure:
-
Training/Acquisition (Day 1):
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the door separating the two compartments.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle immediately after the training session to assess its effect on memory consolidation.
-
Record the initial latency to enter the dark compartment (step-through latency).
-
-
Test/Retention (Day 2, typically 24 hours after training):
-
Place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency, the time it takes for the animal to re-enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No shock is delivered during the test session.
-
Data Presentation:
Table 4: Illustrative Data for Passive Avoidance Test
| Treatment Group | Step-through Latency on Training Day (s) | Step-through Latency on Test Day (s) |
|---|---|---|
| Vehicle Control | 15.2 ± 2.1 | 85.6 ± 10.3 |
| This compound (1 mg/kg) | 14.8 ± 2.5 | 150.4 ± 15.8* |
| This compound (3 mg/kg) | 15.5 ± 2.3 | 210.9 ± 20.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Conclusion
These protocols provide a comprehensive framework for evaluating the cognitive-enhancing effects of this compound in rodent models. By employing a battery of behavioral tests that assess different aspects of learning and memory, researchers can obtain a robust preclinical data package to support the further development of this compound as a potential therapeutic agent for cognitive disorders. The illustrative data presented in the tables serve as a guide for the expected outcomes and the appropriate statistical analysis.
Application Notes and Protocols: SIB-1553A Intramuscular vs. Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1553A is a selective agonist for nicotinic acetylcholine receptors (nAChRs) containing the β4 subunit.[1][2] As a research compound, it has shown potential in preclinical models for its cognitive-enhancing effects and its ability to modulate neurotransmitter release, particularly dopamine and acetylcholine.[2][3] Understanding the pharmacokinetic and pharmacodynamic profiles of SIB-1553A following different routes of administration is critical for designing and interpreting preclinical studies. These application notes provide a comparative overview of intramuscular (IM) and oral (PO) administration of SIB-1553A, along with detailed experimental protocols and a visualization of its proposed signaling pathway.
While direct comparative pharmacokinetic data for intramuscular versus oral administration of SIB-1553A is not publicly available, this document synthesizes existing information and established pharmacokinetic principles to guide researchers. The quantitative data presented is illustrative and intended to highlight the expected differences between these two routes of administration.
Data Presentation: Comparative Pharmacokinetics
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following table provides a hypothetical comparison of the key pharmacokinetic parameters for SIB-1553A when administered intramuscularly versus orally. This data is based on general pharmacokinetic principles where intramuscular administration typically leads to more rapid and complete absorption compared to oral administration, which is subject to first-pass metabolism.
| Pharmacokinetic Parameter | Intramuscular (IM) Administration | Oral (PO) Administration | Rationale for Expected Differences |
| Bioavailability (F) | High (~80-100%) | Lower and more variable (~20-50%) | Avoids first-pass metabolism in the liver that occurs with oral administration. |
| Time to Maximum Concentration (Tmax) | Shorter (e.g., 0.5 - 1.0 hours) | Longer (e.g., 1.0 - 3.0 hours) | IM injection allows for more rapid absorption from the muscle tissue into the systemic circulation. |
| Maximum Concentration (Cmax) | Higher | Lower | A higher proportion of the dose reaches the systemic circulation more quickly. |
| Area Under the Curve (AUC) | Higher | Lower | Reflects the greater overall exposure of the body to the drug due to higher bioavailability. |
Note: This table presents a hypothetical scenario. Actual values can vary depending on the animal model, vehicle formulation, and specific experimental conditions.
Experimental Protocols
Protocol for Evaluating Locomotor Activity in Rodents
This protocol is adapted from studies assessing the effect of nAChR agonists on motor function.[1]
Objective: To assess the impact of SIB-1553A on spontaneous locomotor activity in rats or mice following intramuscular or oral administration.
Materials:
-
SIB-1553A hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Animal cages equipped with automated activity monitoring systems (e.g., infrared beam arrays)
-
Syringes and needles for IM injection
-
Oral gavage needles
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room and activity chambers for at least 60 minutes prior to drug administration.
-
Drug Preparation: Dissolve SIB-1553A in the chosen vehicle to the desired concentration. For example, prepare solutions for a dose range of 1 to 10 mg/kg.
-
Administration:
-
Intramuscular (IM): Inject the appropriate volume of SIB-1553A solution into the quadriceps or gluteal muscle of the hind limb.
-
Oral (PO): Administer the SIB-1553A solution directly into the stomach using an oral gavage needle.
-
-
Data Collection: Immediately after administration, place the animals back into the activity chambers and record locomotor activity continuously for a predefined period (e.g., 2 hours). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data by comparing the activity levels of the SIB-1553A treated groups to a vehicle-treated control group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
Protocol for In Vivo Microdialysis to Measure Neurotransmitter Release
This protocol is based on methods used to study the effects of nicotinic agonists on neurotransmitter levels in specific brain regions.
Objective: To measure the release of dopamine and acetylcholine in a specific brain region (e.g., prefrontal cortex, hippocampus) following systemic administration of SIB-1553A.
Materials:
-
SIB-1553A hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
HPLC system with electrochemical or mass spectrometry detection
-
Male Wistar rats (275-325g)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Secure the cannula with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes to establish a stable baseline.
-
-
Drug Administration: Administer SIB-1553A via the desired route (IM or PO).
-
Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using a validated HPLC method.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline concentration. Compare the effects of SIB-1553A between the two administration routes.
Mandatory Visualizations
SIB-1553A Signaling Pathway
Caption: Proposed signaling pathway of SIB-1553A.
Experimental Workflow: Comparative Pharmacokinetics
Caption: Workflow for a comparative pharmacokinetic study.
References
Application Notes and Protocols: Long-Term Effects of Chronic Sib 1553A Treatment in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sib 1553A is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) containing the β4 subunit. These receptors are implicated in a variety of central nervous system functions, including cognition and motor control. Preclinical research has explored the potential of this compound in models of neurological disorders such as Parkinson's disease. This document provides a summary of the available data on the long-term effects of chronic this compound treatment in animal models and outlines detailed protocols for conducting such studies. It is important to note that publicly available data on the long-term effects of chronic this compound administration is limited. The following information is synthesized from existing studies, which are primarily of a sub-chronic nature, and is supplemented with established methodologies for long-term in vivo pharmacology.
Data Presentation: Summary of Quantitative Data
The available quantitative data from studies involving repeated administration of this compound are summarized below. These studies primarily focus on behavioral outcomes in rodents and non-human primates.
| Animal Model | Treatment Duration | Dosing Regimen | Key Quantitative Findings | Reference |
| Rats (Sprague-Dawley) | Not specified (chronic treatment) | 10-80 mg/kg | - No cross-sensitized locomotor response with chronic nicotine treatment.- Did not enhance attention in the five-choice serial reaction time task (5-CSRTT) at doses of 3-10 mg/kg. | [1] |
| Monkeys (Macaca fascicularis) with MPTP-induced cognitive deficits | Chronic low-dose MPTP administration (specific duration of this compound treatment not detailed as long-term) | - 0.025 mg/kg- 0.50 mg/kg | - 0.025 mg/kg: Significantly improved performance on short-delay trials in a spatial working memory task 24 hours after administration.- 0.50 mg/kg: Significantly improved performance on both short- and long-delay trials at 20 minutes and 24 hours post-administration. | [2] |
Note: The primate study involved animals with pre-existing neurochemical deficits induced by MPTP. The effects of long-term this compound treatment in healthy, non-diseased animals have not been extensively reported in the public domain.
Signaling Pathways and Experimental Workflows
To facilitate the design and interpretation of long-term studies with this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for long-term this compound studies.
Experimental Protocols
The following are detailed, generalized protocols for conducting long-term studies with this compound in animal models. These should be adapted based on the specific research question and animal species.
Protocol 1: Chronic Systemic Administration of this compound in Rodents
Objective: To assess the long-term behavioral, neurochemical, and histological effects of chronic this compound administration in rats or mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Administration supplies (e.g., syringes, needles for injection; osmotic minipumps for continuous infusion)
-
Behavioral testing apparatus (e.g., Morris water maze, five-choice serial reaction time task chamber, open field arena)
-
Equipment for euthanasia and tissue collection
-
Reagents and equipment for neurochemical and histological analysis
Procedure:
-
Animal Acclimation and Baseline Testing:
-
House animals under standard laboratory conditions (12:12 h light:dark cycle, controlled temperature and humidity, ad libitum access to food and water unless specified by the behavioral task).
-
Allow at least one week for acclimation to the housing facility.
-
Handle animals daily for several days prior to the start of the experiment to reduce stress.
-
Conduct baseline behavioral assessments to establish pre-treatment performance levels.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle. The solution should be prepared fresh daily or stored under validated conditions.
-
Intermittent Dosing: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once or twice daily at the desired dose (e.g., 3-80 mg/kg for rats, adjust for mice based on allometric scaling). A vehicle control group should receive an equivalent volume of the vehicle.
-
Continuous Dosing: For continuous administration, surgically implant osmotic minipumps loaded with the appropriate concentration of this compound to deliver the target daily dose. A sham surgery group with vehicle-filled pumps should be included.
-
-
Chronic Treatment Period:
-
The duration of chronic treatment should be defined based on the study objectives (e.g., 28 days, 3 months, 6 months).
-
Monitor animals daily for any adverse clinical signs, including changes in body weight, food and water intake, and general appearance.
-
-
Interim and Final Behavioral Assessments:
-
Conduct behavioral tests at specified intervals during and after the chronic treatment period.
-
For cognitive assessment, tasks such as the Morris water maze or novel object recognition can be used.
-
For attentional assessment, the 5-CSRTT is appropriate.
-
For motor function, open field activity and rotarod performance can be measured.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize animals using an approved method.
-
For neurochemical analysis, rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum), freeze them in liquid nitrogen, and store them at -80°C.
-
For histological analysis, perfuse animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brains in the same fixative before processing for sectioning.
-
-
Neurochemical and Histological Analysis:
-
Neurochemistry: Analyze brain tissue for levels of neurotransmitters and their metabolites (e.g., dopamine, acetylcholine) using techniques like high-performance liquid chromatography (HPLC). Receptor binding assays can be used to determine changes in nAChR density.
-
Histology: Section the fixed brains and perform histological staining (e.g., Nissl staining for neuronal morphology) or immunohistochemistry for specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, markers of neuroinflammation).
-
Protocol 2: Safety Pharmacology Assessment of Chronic this compound Treatment
Objective: To evaluate the potential adverse effects of long-term this compound administration on major physiological systems.
Materials:
-
This compound
-
Vehicle
-
Animals (rodents or a non-rodent species like beagle dogs)
-
Telemetry system for monitoring cardiovascular and respiratory parameters
-
Equipment for a functional observational battery (FOB) or Irwin test
-
Clinical pathology analysis equipment
Procedure:
-
Animal Preparation and Instrumentation:
-
For non-rodent studies, surgically implant telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), blood pressure, and respiratory rate. Allow for a sufficient recovery period.
-
-
Chronic Administration:
-
Administer this compound or vehicle daily for the specified duration. Doses should include a therapeutic dose, a mid-range dose, and a high dose expected to produce some adverse effects to determine a safety margin.
-
-
Physiological Monitoring:
-
Cardiovascular and Respiratory: Continuously record telemetry data at baseline and at multiple time points throughout the chronic treatment period.
-
Central Nervous System: Perform a functional observational battery at regular intervals to assess changes in behavior, autonomic function, sensorimotor reflexes, and muscle tone.
-
General Toxicology: Monitor body weight, food consumption, and clinical signs daily. Collect blood samples periodically for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the treatment period, conduct a full necropsy.
-
Collect major organs and tissues, weigh them, and preserve them for histopathological examination by a veterinary pathologist.
-
Conclusion
The available data suggest that this compound has potential as a cognitive enhancer, particularly in the context of dopaminergic deficits. However, a comprehensive understanding of the long-term effects of chronic administration is necessary for its further development. The protocols outlined above provide a framework for conducting rigorous preclinical studies to evaluate the long-term efficacy and safety of this compound. Future research should focus on long-term studies in healthy animals to establish a clear safety profile and to investigate potential neuroadaptive changes in the absence of a disease model.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sib 1553A for Ameliorating Working Memory Deficits in Aged Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related cognitive decline, particularly deficits in working memory, presents a significant challenge in an aging population. Sib 1553A, a subtype-selective agonist for β4 subunit-containing nicotinic acetylcholine receptors (nAChRs), has emerged as a promising therapeutic agent. Preclinical studies have demonstrated its efficacy in improving both the attentional and memory components of working memory in animal models of cognitive impairment.[1] These application notes provide a comprehensive overview of the use of this compound in aged animal models, including quantitative data on its effects, detailed experimental protocols for assessing its efficacy, and an overview of its proposed mechanism of action.
Mechanism of Action
This compound is a neuronal nAChR agonist with preferential selectivity for receptors containing the β4 subunit. The binding of this compound to these receptors, which are ligand-gated ion channels, is thought to be the primary mechanism for its pro-cognitive effects. This interaction leads to the opening of the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). The resulting depolarization of the neuronal membrane enhances the release of various neurotransmitters, most notably acetylcholine, in brain regions critical for cognitive functions such as the hippocampus and prefrontal cortex.[2] This modulation of cholinergic neurotransmission is believed to underlie the observed improvements in attention and working memory.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on the performance of a variable delayed response task in MPTP-treated monkeys, a model for age-related cognitive deficits. Data are presented as the mean percentage of correct responses.
| Dose of this compound (mg/kg) | Time Post-Administration | Performance on Short-Delay Trials (% Correct) | Performance on Long-Delay Trials (% Correct) |
| Vehicle | - | ~55% | ~55% |
| 0.025 | 20 min | No significant improvement | No significant improvement |
| 0.025 | 24 h | Significant improvement | No significant improvement |
| 0.50 | 20 min | Significant improvement | Significant improvement |
| 0.50 | 24 h | Significant improvement | Significant improvement |
Data compiled from Schneider et al., 2003.[1]
Experimental Protocols
Animal Model: MPTP-Treated Monkeys
Aged monkeys treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are a well-established model for studying cognitive deficits associated with neurodegenerative diseases and aging.[1] This treatment regimen induces a stable cognitive impairment, particularly in tasks assessing working memory, without causing severe motor deficits.
Behavioral Assay: Variable Delayed Response (VDR) Task
This task is designed to assess both the attentional and short-term memory components of spatial working memory.
Apparatus:
-
A testing cage with a response panel containing multiple choice locations (e.g., nine translucent push keys arranged in a 3x3 matrix).
-
A computer-controlled system for stimulus presentation and data recording.
-
A reward delivery system (e.g., for food pellets).
Procedure:
-
Initiation: The monkey initiates a trial by pressing a designated "start" key.
-
Stimulus Presentation: A visual cue (e.g., a white light) is briefly illuminated behind one of the choice keys.
-
Delay Period: A variable delay is imposed, during which all keys are dark. Delays can range from a few seconds (short delay) to several minutes (long delay) to challenge working memory.
-
Response Phase: Following the delay, all choice keys are illuminated with a uniform color (e.g., green), and the monkey must press the key that was previously cued.
-
Reinforcement: A correct response is rewarded with a food pellet. An incorrect response results in a brief time-out period.
-
Inter-trial Interval: A short, fixed interval separates each trial.
A typical testing session consists of a predetermined number of trials with a randomized presentation of cue locations and delay intervals.
Drug Administration Protocol
-
Compound: this compound hydrochloride dissolved in a sterile vehicle (e.g., saline or distilled water).
-
Administration Route: Intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
Dosing Regimen: A range of doses should be tested to establish a dose-response curve. Based on existing literature, doses between 0.01 mg/kg and 1.0 mg/kg are a reasonable starting point.[1]
-
Control Group: A vehicle-only control group is essential for comparison.
-
Testing Schedule: Behavioral testing should be conducted at various time points post-administration (e.g., 20 minutes, 24 hours) to assess the onset and duration of the drug's effects.[1]
Conclusion
This compound demonstrates significant potential for the treatment of working memory deficits associated with aging. Its selective action on β4-containing nAChRs offers a targeted approach to enhancing cholinergic function. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound and similar compounds in preclinical models of cognitive aging. Careful adherence to established behavioral paradigms and dosing schedules is crucial for obtaining reliable and reproducible results.
References
Assessing Attentional Enhancement with SIB-1553A In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIB-1553A is a selective ligand for nicotinic acetylcholine receptors (nAChRs), demonstrating a notable affinity for subtypes containing the β4 subunit. Its potential as a cognitive enhancer, particularly in the domain of attention, has been a subject of preclinical investigation. This document provides a comprehensive overview of the in vivo assessment of SIB-1553A, summarizing key quantitative data from animal studies and detailing the experimental protocols utilized. The information presented herein is intended to serve as a practical guide for researchers designing and conducting studies to evaluate the attentional-enhancing properties of SIB-1553A and similar compounds.
Data Presentation
The in vivo effects of SIB-1553A on attentional performance have yielded varied results depending on the animal model and behavioral paradigm employed. The following tables summarize the quantitative findings from key studies.
Table 1: Effect of SIB-1553A on Attentional Performance in Rats
| Behavioral Task | Species | Doses of SIB-1553A (mg/kg) | Key Findings on Attentional Performance |
| Five-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 3 - 10 | Did not improve response accuracy or speed. The highest dose tended to disrupt performance.[1] |
Table 2: Effect of SIB-1553A on Attentional and Memory Performance in MPTP-Treated Monkeys
| Behavioral Task | Species | Doses of SIB-1553A (mg/kg) | Key Findings on Attentional & Memory Performance |
| Variable Delayed Response Task | Cynomolgus Monkey | 0.025 | Significantly improved performance on short-delay trials (attentional component) at 24 hours post-administration.[2] |
| Variable Delayed Response Task | Cynomolgus Monkey | 0.50 | Significantly improved performance on both short- and long-delay trials (attentional and memory components) at 20 minutes and 24 hours post-administration.[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SIB-1553A
The proposed mechanism of action for SIB-1553A involves the activation of β4-containing nAChRs, which in turn modulates the release of key neurotransmitters implicated in cognitive processes, such as acetylcholine and dopamine, in brain regions critical for attention, including the prefrontal cortex and hippocampus.
Experimental Workflow: Five-Choice Serial Reaction Time Task (5-CSRTT)
This workflow outlines the key stages involved in assessing attentional performance in rats using the 5-CSRTT following administration of SIB-1553A.
Experimental Workflow: Variable Delayed Response Task
This workflow details the procedure for evaluating the effects of SIB-1553A on attention and working memory in non-human primates.
Experimental Protocols
Five-Choice Serial Reaction Time Task (5-CSRTT) in Rats
Objective: To assess visuospatial attention and impulsivity.
Apparatus:
-
Five-choice operant chambers equipped with a curved wall containing five square apertures.
-
Each aperture can be illuminated by an LED.
-
A food magazine on the opposite wall dispenses sucrose pellets as a reward.
-
Infrared beams detect nose-pokes into the apertures and the magazine.
-
A house light provides general illumination.
-
The chamber is housed within a sound-attenuating box with a fan for ventilation.
Procedure:
-
Habituation and Pre-training:
-
Rats are food-restricted to 85-90% of their free-feeding body weight.
-
Habituate rats to the testing chamber.
-
Train rats to retrieve sucrose pellets from the food magazine (magazine training).
-
-
Training Stages:
-
Stage 1: A single aperture is illuminated for an extended duration (e.g., 30 seconds). A nose-poke to the illuminated aperture results in a food reward.
-
Subsequent Stages: Gradually decrease the stimulus duration and introduce a limited hold period during which a response must be made. The inter-trial interval (ITI) is also gradually increased.
-
Baseline Performance: Rats are trained to a stable baseline performance with a short stimulus duration (e.g., 0.5-1 second) and a fixed ITI (e.g., 5 seconds). Performance criteria typically include >80% accuracy and <20% omissions.
-
-
Drug Testing:
-
Once stable baseline performance is achieved, drug testing can commence.
-
Administer SIB-1553A or vehicle at the desired dose and route (e.g., intraperitoneally) at a specified time before the test session.
-
Place the rat in the chamber and begin the 5-CSRTT session. A typical session consists of 100 trials or lasts for a maximum of 30 minutes.
-
-
Data Collection and Analysis:
-
Primary Measures of Attention:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) * 100.
-
Omissions: Number of trials with no response.
-
-
Measures of Impulsivity:
-
Premature Responses: Responses made during the ITI before the stimulus is presented.
-
-
Other Measures:
-
Correct Reaction Time: Time from stimulus onset to a correct response.
-
Reward Latency: Time to collect the reward after a correct response.
-
-
Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of SIB-1553A to vehicle control.
-
Variable Delayed Response Task in Monkeys
Objective: To assess spatial working memory and attention.
Apparatus:
-
A testing apparatus with a display screen and a response mechanism (e.g., two levers or a touchscreen).
-
A reward delivery system for providing positive reinforcement (e.g., a drop of juice or a food pellet).
Procedure:
-
Pre-training:
-
Monkeys are acclimated to the testing chair and apparatus.
-
They are trained to perform the required response (e.g., press a lever).
-
-
Task Training:
-
A trial begins with the presentation of a cue at one of two spatial locations on the screen.
-
The cue is then removed, and a delay period is introduced.
-
After the delay, two identical stimuli appear at the two locations, and the monkey must select the location where the cue was previously presented.
-
A correct response is rewarded.
-
Initially, the delay is short and fixed. As the monkey's performance improves, the delay duration is gradually increased.
-
Variable delays are then introduced, where the delay period varies unpredictably from trial to trial (e.g., 2, 5, 10, 20 seconds). This variability requires sustained attention.
-
-
Drug Testing:
-
Once the monkeys have achieved stable performance on the variable delayed response task, drug testing can begin.
-
SIB-1553A or vehicle is administered at various doses and at specific times before the testing session.
-
The monkey then performs a session of the variable delayed response task.
-
-
Data Collection and Analysis:
-
The primary measure is the percentage of correct responses at each delay interval.
-
Performance on short-delay trials is often considered a measure of attention, while performance on long-delay trials is more dependent on working memory.[2]
-
The data are analyzed to determine if SIB-1553A improves performance, particularly at longer delays, compared to vehicle control. Statistical analyses such as ANOVA are used to assess the significance of the drug's effects.
-
References
- 1. A cumulative dose-response technique for the characterization of presynaptic receptors modulating [3H]noradrenaline release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Brain Penetration: Methodologies for Assessing Sib 1553A CNS Entry
For Immediate Release
La Jolla, CA – In the intricate landscape of neurotherapeutics development, quantifying the ability of a compound to cross the blood-brain barrier is a critical step. For researchers and drug development professionals investigating the novel nicotinic acetylcholine receptor (nAChR) agonist, Sib 1553A, this application note provides a detailed overview of established techniques to measure its brain penetration. This compound, a selective agonist for β4 subunit-containing nAChRs, holds promise for cognitive enhancement, making the precise determination of its central nervous system (CNS) exposure paramount for preclinical and clinical success.
This document outlines three key in vivo methodologies: Positron Emission Tomography (PET), In Vivo Microdialysis, and Brain Tissue Homogenate Analysis. Each section details the experimental protocol, presents quantitative data in a structured format, and includes visualizations to elucidate complex pathways and workflows.
Quantitative Data Summary
The following table summarizes key quantitative parameters obtained from studies utilizing the described techniques to assess this compound brain penetration.
| Technique | Animal Model | Compound | Dose & Route | Key Parameter | Value | Reference |
| Positron Emission Tomography (PET) | Rat | [11C]-SIB-1553A | Intravenous | Brain Uptake | 0.49 %ID/g at 10 min | [1] |
| In Vivo Microdialysis | Rat | This compound | 10 mg/kg, s.c. | Brain Concentration | ~20 µM at 15 min | [2] |
| In Vivo Microdialysis | Rat | This compound | 1-40 mg/kg, s.c. | Acetylcholine Release (Hippocampus) | Marked Increase | [2] |
| Brain Tissue Homogenate Analysis | Rat | This compound | 10 mg/kg, s.c. | Brain-to-Plasma Ratio | >1 (Implied by rapid brain entry) | [2] |
Experimental Protocols
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography is a non-invasive imaging technique that allows for the quantitative assessment of the distribution of a radiolabeled compound in the living brain. For this compound, this involves the synthesis of a positron-emitting isotopically labeled version, typically [11C]-SIB-1553A.
Protocol for [11C]-SIB-1553A PET in Rodents:
-
Radiosynthesis of [11C]-SIB-1553A:
-
Synthesize the precursor for radiolabeling.
-
Perform N-[11C]-methylation using [11C]methyl iodide.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Ensure radiochemical purity is >97% and determine the specific activity.
-
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the animals using isoflurane (2-3% in oxygen).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal in the PET scanner with the head in the center of the field of view.
-
-
PET Data Acquisition:
-
Inject a bolus of [11C]-SIB-1553A (typically 10-20 MBq) intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Simultaneously, an anatomical scan (CT or MRI) can be performed for co-registration.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on specific brain areas (e.g., thalamus, hippocampus, cortex) guided by the co-registered anatomical scan.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) to quantify brain uptake.
-
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in freely moving animals, allowing for the determination of unbound drug concentrations and their effects on neurotransmitter levels.
Protocol for In Vivo Microdialysis of this compound in Rats:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a male Sprague-Dawley rat (270-300g) with isoflurane.
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the guide cannula with dental cement and allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).
-
Allow for a 60-90 minute equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1 hour).
-
Administer this compound (e.g., 1-40 mg/kg, subcutaneously).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for this compound concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Simultaneously, analyze samples for acetylcholine (ACh) concentration using HPLC with electrochemical detection to assess the pharmacodynamic effect.
-
Quantify the concentrations based on standard curves.
-
Brain Tissue Homogenate Analysis
This method provides a measure of the total concentration of a drug in the brain at a specific time point after administration. It is a terminal procedure that involves collecting brain tissue and analyzing its drug content.
Protocol for Brain Tissue Homogenate Analysis of this compound:
-
Drug Administration and Tissue Collection:
-
Administer this compound to rats at the desired dose and route (e.g., 10 mg/kg, s.c.).
-
At a predetermined time point (e.g., 15, 30, 60 minutes), anesthetize the animal deeply.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Rapidly dissect the brain and specific regions of interest.
-
Weigh the tissue samples and immediately freeze them in liquid nitrogen.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the homogenate to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Prepare a standard curve of this compound in blank brain homogenate.
-
Analyze the supernatant from the brain samples.
-
Determine the concentration of this compound in the brain tissue (ng/g of tissue).
-
Simultaneously, collect blood samples to determine the plasma concentration and calculate the brain-to-plasma concentration ratio.
-
Signaling Pathway of this compound at β4-Containing nAChRs
This compound exerts its effects by binding to and activating nAChRs that contain the β4 subunit, such as α3β4 and α4β4 subtypes. This activation leads to the opening of the ion channel, allowing an influx of cations, primarily Na+ and Ca2+. The resulting depolarization and increase in intracellular calcium trigger a cascade of downstream signaling events.
By employing these robust methodologies, researchers can gain a comprehensive understanding of the pharmacokinetic and pharmacodynamic profile of this compound within the CNS, paving the way for its effective development as a potential therapeutic agent.
References
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A), a novel cholinergic ligand: microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sib 1553A High-Dose Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the nicotinic acetylcholine receptor (nAChR) agonist Sib 1553A in animal models, with a specific focus on potential high-dose side effects.
Disclaimer: Publicly available literature on the comprehensive high-dose toxicology of this compound is limited. The information provided herein is based on published efficacy studies and general pharmacological principles of nAChR agonists. Researchers should exercise caution and conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) that contain the β4 subunit.[1][2] Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation can lead to the release of various neurotransmitters in the brain, influencing cognitive processes.
Q2: What are the reported efficacious dose ranges for this compound in common animal models?
In rats, doses ranging from 3 to 40 mg/kg have been used to study effects on locomotion and attention.[1] In monkeys, lower doses, up to 0.50 mg/kg, have been shown to improve cognitive performance.[3] One study in monkeys reported no adverse effects at efficacious doses.[4]
Q3: Are there any reported high-dose side effects of this compound in animal models?
Direct, detailed reports on the adverse effects of high doses of this compound are scarce in the available literature. One study in rats noted that the highest dose of 10 mg/kg "tended to disrupt performance" in an attentional task, though the specifics of this disruption were not elaborated upon.[1] Studies in rats have utilized doses as high as 80 mg/kg in locomotor activity assessments without detailing specific adverse events.[1]
Q4: What potential side effects could be anticipated with high doses of a β4-containing nAChR agonist like this compound?
Based on the pharmacology of nicotinic agonists, potential high-dose side effects could include, but are not limited to:
-
Central Nervous System (CNS): Tremors, seizures, hypoactivity, and cognitive impairment.
-
Autonomic Nervous System: Changes in heart rate, blood pressure, and gastrointestinal motility.
-
General: Weight loss, changes in food and water consumption, and altered general appearance or behavior.
It is crucial to monitor animals closely for these and any other unexpected signs during high-dose administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Behavioral Changes (e.g., hyperactivity, sedation, stereotypy) | Dose may be approaching or exceeding the MTD. | Reduce the dose. Implement a more detailed behavioral observation protocol to characterize the specific changes. Consider a dose-response study to identify the threshold for these effects. |
| Performance Deficits in Cognitive Tasks | High doses of this compound may disrupt cognitive processes, as has been anecdotally reported.[1] | Lower the dose to within the reported efficacious range. Ensure that the timing of drug administration and behavioral testing is optimized. |
| Signs of Autonomic Dysfunction (e.g., salivation, lacrimation, changes in heart rate) | Overstimulation of nicotinic receptors in the peripheral nervous system. | Monitor vital signs more frequently. Consider the use of telemetry for continuous monitoring of cardiovascular parameters. Reduce the dose. |
| Weight Loss or Reduced Food/Water Intake | General malaise or specific effects on metabolic or gastrointestinal function. | Monitor body weight and food/water consumption daily. If significant changes are observed, reduce the dose and provide supportive care as needed. |
| Seizures or Tremors | Excessive neuronal excitation due to high nAChR activation. | This is a serious adverse event. Immediately terminate the experiment for the affected animal and provide veterinary care. Re-evaluate the entire dose range and start with a much lower dose in subsequent experiments. |
Data on High-Dose Administration of this compound in Animal Models
The following tables summarize the available data from studies that have used higher doses of this compound. It is important to note the limited scope of adverse event reporting in these publications.
Table 1: this compound Administration in Rats
| Dose Range | Observed Effects | Adverse Events Reported | Reference |
| 3-10 mg/kg | No enhancement of attention. | At 10 mg/kg, a tendency to "disrupt performance" was noted. | [1] |
| 10-80 mg/kg | Increased locomotor activity. | No specific adverse events were detailed in the study. | [1] |
Table 2: this compound Administration in Monkeys
| Dose Range | Observed Effects | Adverse Events Reported | Reference |
| up to 0.50 mg/kg | Improved cognitive performance. | No adverse side effects were reported at efficacious doses. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Behavioral and Physiological Side Effects in Rodents
This protocol provides a general framework for observing potential side effects of high-dose this compound administration in rats or mice.
-
Animal Model: Male/Female Sprague-Dawley rats or C57BL/6 mice.
-
Housing: Single-housed to allow for accurate food and water intake measurement.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before the start of the experiment.
-
Dose Formulation: Dissolve this compound in a suitable vehicle (e.g., saline or sterile water). Prepare fresh solutions daily.
-
Dose Administration: Administer via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Dose-Escalation Design:
-
Start with a dose within the known efficacious range and gradually increase the dose in subsequent groups of animals.
-
Include a vehicle-treated control group.
-
-
Observations:
-
Pre-dose: Record baseline body weight, food and water intake, and general clinical signs.
-
Post-dose: Conduct observations at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after administration.
-
Observational Battery: Use a standardized observational battery (e.g., a modified Irwin screen or Functional Observational Battery) to systematically assess:
-
General Appearance: Fur, posture, gait.
-
Behavior: Spontaneous activity, stereotypy, grooming.
-
Neurological: Tremors, convulsions, righting reflex.
-
Autonomic: Salivation, lacrimation, pupil size.
-
-
Daily Monitoring: Record body weight, food and water consumption, and any clinical signs daily for the duration of the study.
-
-
Data Analysis: Compare the observations in the this compound-treated groups to the vehicle control group. Determine the dose at which significant adverse effects are observed.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for assessing high-dose side effects.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a selective ligand for nicotinic acetylcholine receptors, in tests of visual attention and distractibility in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sib 1553A Dosage to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Sib 1553A. The information is designed to help optimize experimental design to minimize potential adverse effects while leveraging the therapeutic potential of this selective nicotinic acetylcholine receptor (nAChR) β4 subunit agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound that acts as a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) containing the β4 subunit.[1] These receptors are ligand-gated ion channels that play a role in various neurological processes. By binding to and activating these receptors, this compound can modulate the release of several neurotransmitters, which is thought to underlie its potential cognitive-enhancing effects.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Research suggests that this compound may have therapeutic potential for cognitive deficits associated with neurodegenerative diseases. Studies in animal models of Parkinson's disease have shown that this compound can improve attention and memory.[2]
Q3: What are the known adverse effects of this compound?
A3: Specific preclinical toxicology data for this compound is not extensively available in the public domain. However, based on its mechanism of action as a nicotinic agonist, potential adverse effects can be inferred from the known effects of cholinergic stimulation. These are often referred to as a "cholinergic toxidrome" and can be dose-dependent.[3][4]
Q4: How can I minimize the potential adverse effects of this compound in my experiments?
A4: Minimizing adverse effects primarily involves careful dose optimization. It is recommended to start with a low dose and gradually escalate to find the minimum effective dose for the desired therapeutic effect. Close monitoring of animal subjects for signs of cholinergic overstimulation is crucial. Implementing a thorough dose-response study for both efficacy and toxicity is a key first step.
Troubleshooting Guide: Managing Potential Adverse Effects
This guide provides a question-and-answer format to address specific issues that may arise during experiments with this compound.
Q: My animals are exhibiting excessive salivation and lacrimation after this compound administration. What should I do?
A: Excessive salivation (sialorrhea) and lacrimation are classic signs of cholinergic stimulation.[3]
-
Immediate Action: Reduce the dosage of this compound in subsequent experiments.
-
Troubleshooting:
-
Review your dose calculations to ensure accuracy.
-
Consider a different route of administration that may alter the pharmacokinetic and pharmacodynamic profile.
-
If the effects are severe, you may need to terminate the experiment for that animal and consult with a veterinarian.
-
Q: I've observed changes in the cardiovascular parameters (heart rate and blood pressure) of my test subjects. Is this related to this compound?
A: Yes, nicotinic agonists can have significant effects on the cardiovascular system, including tachycardia (increased heart rate) and hypertension (high blood pressure).[4]
-
Immediate Action: Monitor cardiovascular parameters closely. If significant and sustained changes are observed, consider reducing the dose.
-
Troubleshooting:
-
Establish a stable baseline of cardiovascular parameters before drug administration.
-
Use appropriate equipment for continuous and accurate monitoring in conscious animals to minimize stress-induced cardiovascular changes.
-
Analyze the dose-response relationship between this compound and the observed cardiovascular changes.
-
Q: My animals appear agitated and are exhibiting tremors after receiving a high dose of this compound. What is the cause and how can I mitigate this?
A: Agitation and muscle tremors are potential signs of central nervous system and neuromuscular overstimulation due to excessive nicotinic receptor activation.[3]
-
Immediate Action: Lower the dose of this compound immediately in future experiments.
-
Troubleshooting:
-
Carefully observe the onset and duration of these effects in relation to the timing of drug administration.
-
Ensure that the observed behaviors are not due to other environmental stressors.
-
Consider co-administration with a peripherally acting muscarinic antagonist if the goal is to study central nicotinic effects, but be aware this will complicate the interpretation of results.
-
Data Presentation: Potential Dose-Dependent Adverse Effects
Since specific public data on the dose-dependent adverse effects of this compound is limited, the following table summarizes potential adverse effects based on the known pharmacology of nicotinic agonists. Researchers should generate their own dose-response curves for their specific experimental models.
| Dosage Range | Potential Efficacy | Potential Adverse Effects (Cholinergic Toxidrome) | Mitigation Strategies |
| Low | Improved attention and memory[2] | Mild and transient salivation, lacrimation. | Careful observation. |
| Medium | Enhanced cognitive function. | Increased salivation, lacrimation, potential for mild gastrointestinal upset (diarrhea).[3] | Dose reduction, monitor for signs of distress. |
| High | Potential for cognitive impairment due to overstimulation. | Significant salivation, lacrimation, diarrhea, urination, emesis (vomiting), bradycardia (slow heart rate) or tachycardia (fast heart rate), muscle fasciculations, tremors, potential for seizures.[3][4] | Immediate dose reduction, symptomatic treatment if necessary, and consultation with a veterinarian. |
Experimental Protocols
Assessing Cognitive Enhancement: The Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.[5][6]
-
Acclimation: Allow animals to acclimate to the experimental room for at least one hour before testing.
-
Cued Training (Visible Platform): For 1-2 days, train the animals to find a visible platform. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.[7]
-
Acquisition Phase (Hidden Platform):
-
Administer this compound or vehicle at the predetermined time before the trial.
-
Place the animal into the pool at one of four quasi-random start locations, facing the wall.
-
Allow the animal to swim freely for a set time (e.g., 60-90 seconds) to find the hidden platform.
-
Record the time it takes to find the platform (escape latency) and the path taken using a video tracking system.
-
If the animal does not find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for several consecutive days.[5]
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[5]
-
Assessing Adverse Effects: Monitoring Cholinergic Signs
Methodology for Salivation Measurement:
-
Pre-weighing: Prepare and pre-weigh small, absorbent cotton swabs for each animal and time point.
-
Drug Administration: Administer this compound or vehicle.
-
Saliva Collection: At specified time points post-administration, place a pre-weighed cotton swab in the animal's mouth for a fixed duration (e.g., 30 seconds).[8][9]
-
Post-weighing: Immediately after collection, place the swab in a sealed tube and weigh it again.
-
Calculation: The difference in weight represents the amount of saliva collected.
Methodology for Cardiovascular Monitoring:
-
Instrumentation: For precise measurements, surgical implantation of a telemetric device or an arterial catheter is recommended for monitoring blood pressure and heart rate in conscious, freely moving animals.[10][11]
-
Baseline Recording: Record baseline cardiovascular parameters for a sufficient period before drug administration to ensure a stable reading.
-
Drug Administration: Administer this compound or vehicle.
-
Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period post-administration to capture the full time-course of any effects.[12]
-
Data Analysis: Analyze the data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, compared to baseline and the vehicle control group.
Visualizations
Signaling Pathways
// Nodes Sib1553A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="α4β2 nAChR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Cell Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognitive_Function [label="Modulation of\nCognitive Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sib1553A -> nAChR [label=" Binds to"]; nAChR -> Ca_Influx [label=" Activates"]; Ca_Influx -> PI3K; Ca_Influx -> ERK; PI3K -> Akt [label=" Activates"]; Akt -> Neuroprotection [label=" Promotes"]; ERK -> Cognitive_Function [label=" Contributes to"]; } dot
Caption: this compound signaling cascade.
Experimental Workflow
// Nodes start [label="Start: Dose-Response Study Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_selection [label="Select Dose Range\n(Low, Medium, High)"]; animal_groups [label="Assign Animals to Groups\n(Vehicle, this compound doses)"]; drug_admin [label="Administer this compound or Vehicle"]; behavioral_testing [label="Efficacy Assessment\n(e.g., Morris Water Maze)", fillcolor="#FBBC05", fontcolor="#202124"]; toxicity_monitoring [label="Adverse Effect Monitoring\n(Cholinergic Signs, Cardiovascular)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Efficacy vs. Toxicity)"]; optimal_dose [label="Determine Optimal Dose\n(Max Efficacy, Min Toxicity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dose_selection; dose_selection -> animal_groups; animal_groups -> drug_admin; drug_admin -> behavioral_testing; drug_admin -> toxicity_monitoring; behavioral_testing -> data_analysis; toxicity_monitoring -> data_analysis; data_analysis -> optimal_dose; } dot
Caption: Workflow for optimizing this compound dosage.
Logical Relationship: Troubleshooting Adverse Effects
// Nodes observation [label="Observe Adverse Effect\n(e.g., Salivation, Tremors)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_dose_related [label="Is the effect dose-dependent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_dose [label="Action: Reduce Dosage", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Efficacy and\nAdverse Effects"]; other_factors [label="Consider Other Factors\n(e.g., Animal Health, Environment)", fillcolor="#F1F3F4", fontcolor="#202124"]; consult [label="Consult Senior Researcher\nor Veterinarian", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges observation -> is_dose_related; is_dose_related -> reduce_dose [label="Yes"]; is_dose_related -> other_factors [label="No"]; reduce_dose -> reassess; other_factors -> consult; reassess -> consult; } dot
Caption: Decision tree for troubleshooting adverse effects.
References
- 1. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ERK 1/2 signaling pathway is involved in nicotine-mediated neuroprotection in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Drug effects on the CVS in conscious rats: separating cardiac output into heart rate and stroke volume using PKPD modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of SIB-1553A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble compound, SIB-1553A, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is SIB-1553A and why is its solubility a concern for in vivo studies?
A1: SIB-1553A is a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist, showing selectivity for β4 subunit-containing receptors.[1][2][3] It has demonstrated potential as a cognitive enhancer in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3][4][5] Like many new chemical entities, poor aqueous solubility can be a significant hurdle for in vivo studies, potentially leading to low bioavailability, high variability in experimental results, and inaccurate assessment of its pharmacological effects.[6][7]
Q2: What are the initial steps to assess the solubility of SIB-1553A?
A2: A preliminary solubility assessment is crucial to guide formulation development. This involves determining the solubility of SIB-1553A in a variety of pharmaceutically acceptable solvents and biorelevant media. Key steps include:
-
Aqueous Solubility: Determine solubility in water and buffered solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.
-
Co-solvent Solubility: Evaluate solubility in common co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Solubility in Lipids: Assess solubility in oils (e.g., sesame oil, soybean oil) and other lipids, which is important for developing lipid-based formulations.[8]
-
Biorelevant Media: Determine solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better mimic in vivo conditions.
Q3: What are the common formulation strategies to enhance the bioavailability of a poorly soluble compound like SIB-1553A?
A3: For compounds with solubility-limited absorption, several formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of SIB-1553A. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[9]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can significantly improve solubility.[7]
-
Surfactants: Using surfactants to form micelles that can encapsulate and solubilize the drug.[7][10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]
-
Lipid-Based Formulations: Formulating the drug in oils, self-emulsifying drug delivery systems (SEDDS), or liposomes can improve absorption.[8]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve solubility and dissolution.[11][12]
Troubleshooting Guides
Issue 1: Precipitation of SIB-1553A during formulation preparation.
-
Symptom: The solution becomes cloudy or forms a visible precipitate when an aqueous component (e.g., saline, PBS) is added.
-
Possible Causes:
-
The concentration of SIB-1553A is too high for the chosen vehicle.
-
The ratio of organic co-solvents to the aqueous phase is insufficient.
-
The temperature of the solutions is too low.
-
-
Step-by-Step Solutions:
-
Optimize Solvent Ratios: Start by dissolving SIB-1553A in a minimal amount of a strong organic solvent like DMSO. Then, gradually add other co-solvents (e.g., PEG 400, ethanol) while ensuring the solution remains clear. Finally, add the aqueous phase dropwise with continuous stirring or vortexing.
-
Utilize Gentle Heating: Gently warming the vehicle (e.g., to 37-40°C) can help increase the solubility of SIB-1553A. Ensure the aqueous component is also pre-warmed to prevent precipitation due to a sudden temperature drop.
-
Employ Sonication: If precipitation persists, use a bath sonicator to aid in dissolution. Short bursts of sonication can help break up particles and form a stable solution.
-
Issue 2: High variability in plasma concentrations of SIB-1553A in animal studies.
-
Symptom: Inconsistent and highly variable plasma exposure is observed between animals receiving the same dose.
-
Possible Causes:
-
Incomplete dissolution of the drug in the gastrointestinal tract.
-
Precipitation of the drug at the injection site (for parenteral administration).
-
Variable food effects on drug absorption (for oral administration).
-
-
Step-by-Step Solutions:
-
Re-evaluate Formulation Strategy: The current formulation may not be robust enough. Consider switching to a different approach. For example, if a simple co-solvent system is being used, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) might provide more consistent absorption.
-
Control for Food Effects: For oral dosing, standardize the feeding schedule of the animals. Administering the formulation in a fasted or fed state can significantly impact the absorption of poorly soluble drugs.
-
Particle Size Control: If using a suspension, ensure the particle size is small and uniform. Nanosuspensions can significantly improve dissolution rate and reduce variability.
-
Data Presentation
Table 1: Example Formulation Approaches for Poorly Soluble Compounds.
| Formulation Strategy | Components | Rationale | Potential Fold Increase in Bioavailability (Compound Dependent) |
| Co-solvent System | DMSO, PEG 400, Saline | Increases solubility by reducing the polarity of the solvent. | 2-5 fold |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms an inclusion complex, enhancing aqueous solubility.[7] | 2-10 fold |
| Lipid-Based (SEDDS) | Oil (e.g., Labrafil), Surfactant (e.g., Kolliphor EL), Co-surfactant (e.g., Transcutol) | Forms a microemulsion in the GI tract, improving solubilization and absorption. | 5-20 fold |
| Nanosuspension | SIB-1553A, Stabilizer (e.g., Poloxamer 188) | Increases surface area, leading to faster dissolution. | 3-15 fold |
Note: The fold increase in bioavailability is highly dependent on the specific compound and the formulation details. The values presented are illustrative.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
-
Weigh the required amount of SIB-1553A and place it in a sterile vial.
-
Add a minimal volume of Dimethyl Sulfoxide (DMSO) to dissolve the compound completely. Vortex if necessary.
-
Add Polyethylene Glycol 400 (PEG 400) to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add sterile saline or phosphate-buffered saline (PBS) to the desired final volume while continuously vortexing to prevent precipitation. The final DMSO concentration should ideally be below 10%.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be required.
Protocol 2: Preparation of an Oral Suspension with a Wetting Agent
-
Weigh the required amount of micronized SIB-1553A.
-
In a separate container, prepare a 0.5% (w/v) solution of a wetting agent such as Tween 80 or sodium carboxymethylcellulose (Na-CMC) in water.
-
Slowly add the SIB-1553A powder to the wetting agent solution while stirring continuously to form a uniform suspension.
-
Use a homogenizer to ensure a consistent particle size distribution within the suspension.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor in vivo exposure.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Simplified signaling pathway of nAChRs.
References
- 1. ovid.com [ovid.com]
- 2. SIB-1553A - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for Enhanced CNS Delivery of Sib 1553A: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the central nervous system (CNS) delivery of Sib 1553A, a selective nicotinic acetylcholine receptor (nAChR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to the effective CNS delivery of this compound?
The principal barrier to delivering this compound and other therapeutics to the CNS is the blood-brain barrier (BBB).[1][2] The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most drugs from entering the brain.[2] Key challenges include:
-
Low Passive Permeability: The tight junctions of the BBB restrict the passage of molecules that are not small and lipid-soluble.[3]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux pumps actively transport many drugs back into the bloodstream, limiting their brain concentration.
-
Enzymatic Degradation: Enzymes present at the BBB can metabolize drugs, reducing their efficacy before they can reach their target.
Q2: What are the most promising general strategies to enhance the CNS delivery of small molecules like this compound?
Several strategies have shown promise for improving CNS drug delivery:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[3][4]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to cross the BBB. Once in the brain, the prodrug is converted to the active this compound.[5][6]
-
Intranasal Delivery: The nasal cavity offers a direct pathway to the brain, bypassing the BBB. This route is particularly promising for rapid CNS uptake.[7]
Troubleshooting Guides
Nanoparticle-Based Delivery of this compound
Problem: Low encapsulation efficiency of this compound in polymeric nanoparticles.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor affinity between this compound and the polymer matrix. | - Polymer Screening: Test a variety of biodegradable polymers with different properties (e.g., PLGA with varying lactide:glycolide ratios, PLA, PCL).- Solvent System Optimization: Adjust the solvent and anti-solvent system used during nanoparticle formulation to improve drug-polymer interaction. |
| Suboptimal formulation parameters. | - Vary Drug-to-Polymer Ratio: Experiment with different weight ratios of this compound to polymer to find the optimal loading capacity.- Modify Stirring Speed/Sonication Energy: Adjust the energy input during nanoparticle formation to influence particle size and drug entrapment. |
| Drug leakage during purification. | - Gentle Purification: Use less harsh purification methods, such as centrifugation at lower speeds or tangential flow filtration, to minimize drug loss. |
Problem: Formulated this compound nanoparticles show poor in vivo brain penetration.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Rapid clearance by the reticuloendothelial system (RES). | - Surface Modification with PEG: PEGylate the nanoparticle surface to create a "stealth" effect, reducing opsonization and RES uptake.- Optimize Particle Size: Aim for a particle size range of 100-200 nm, which is generally considered optimal for avoiding rapid clearance and facilitating brain entry.[3] |
| Lack of specific targeting to the BBB. | - Ligand Conjugation: Conjugate the nanoparticle surface with ligands that bind to receptors on the BBB, such as transferrin or rabies virus glycoprotein (RVG), to promote receptor-mediated transcytosis.[8] Nicotinic acetylcholine receptors themselves can facilitate transcytosis.[1] |
| Instability of nanoparticles in circulation. | - Cross-linking: For some polymer systems, cross-linking the nanoparticle core can improve stability and prevent premature drug release. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Emulsification: Add the organic phase dropwise to 10 mL of the 2% PVA solution while stirring at 500 rpm.
-
Sonication: Immediately sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form a nanoemulsion.
-
Solvent Evaporation: Leave the emulsion stirring overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Protocol 2: In Vivo Assessment of CNS Delivery in a Rodent Model
This protocol outlines a method to quantify the brain uptake of a novel this compound formulation compared to the free drug.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solution (in saline)
-
This compound nanoparticle formulation (resuspended in saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Dosing: Administer either the this compound solution or the nanoparticle formulation intravenously via the tail vein at a dose of 1 mg/kg.
-
Blood and Brain Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-injection, anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain and store it at -80°C until analysis.
-
Sample Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brains and homogenize them in a suitable buffer.
-
-
Drug Quantification: Determine the concentration of this compound in the plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The area under the curve (AUC) for both brain and plasma can also be determined to calculate the overall brain exposure.
Quantitative Data Summary
Disclaimer: The following tables present hypothetical data based on typical results from CNS drug delivery studies for illustrative purposes, as specific quantitative data for enhanced delivery of this compound is not publicly available.
Table 1: Hypothetical Comparison of this compound Nanoparticle Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Brain-to-Plasma Ratio (at 2h) |
| Unmodified PLGA-NP | 150 ± 15 | -25.3 ± 2.1 | 65 ± 5 | 0.8 ± 0.2 |
| PEGylated PLGA-NP | 165 ± 20 | -15.8 ± 1.8 | 62 ± 6 | 1.5 ± 0.3 |
| RVG-PEG-PLGA-NP | 170 ± 18 | -12.5 ± 2.5 | 58 ± 7 | 3.2 ± 0.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound after Different Routes of Administration
| Administration Route | Cmax (Brain) (ng/g) | Tmax (Brain) (h) | AUC (Brain) (ng·h/g) |
| Intravenous (Free Drug) | 25 ± 5 | 0.5 | 150 ± 30 |
| Intravenous (Nanoparticle) | 75 ± 12 | 2.0 | 600 ± 80 |
| Intranasal (Solution) | 90 ± 15 | 0.25 | 250 ± 45 |
Visualizations
References
- 1. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 8. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tolerance or sensitization with repeated Sib 1553A administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nicotinic acetylcholine receptor (nAChR) agonist, Sib 1553A. The following information addresses potential questions regarding the development of tolerance or sensitization with repeated administration.
Frequently Asked Questions (FAQs)
Q1: Does repeated administration of this compound lead to locomotor sensitization?
A1: Based on available preclinical data, repeated administration of this compound does not appear to induce locomotor sensitization in rats. A study comparing this compound to nicotine found that while repeated nicotine administration led to an enhanced locomotor response (sensitization), the same effect was not observed with this compound at the tested doses (10-80 mg/kg)[1]. Furthermore, chronic treatment with this compound did not result in cross-sensitization to the locomotor effects of nicotine[1]. This suggests a different neuroadaptive response to repeated this compound administration compared to nicotine.
Q2: Is there evidence of tolerance to the cognitive-enhancing effects of this compound?
A2: Current research suggests a lack of tolerance to the cognitive-enhancing effects of this compound with repeated administration. In a study with monkeys exhibiting cognitive deficits, repeated doses of this compound continued to improve performance in a spatial working memory task[2]. The effects were dose-dependent and observed at both 20 minutes and 24 hours after administration, indicating a sustained efficacy over time[2].
Q3: What is the proposed mechanism behind the lack of locomotor sensitization with this compound?
A3: The precise mechanism is not fully elucidated, but it is hypothesized to be related to this compound's selectivity for β4 subunit-containing nAChRs[1]. The locomotor-activating and sensitizing properties of nicotine are thought to be primarily mediated by high-affinity α4β2 nAChRs. The observation that the locomotor effects of this compound were not blocked by the nicotinic antagonists mecamylamine or DHβE further suggests a mechanism distinct from that of nicotine[1].
Troubleshooting Guide
Issue: Unexpected decrease in the behavioral or physiological response to this compound over time (suspected tolerance).
| Possible Cause | Troubleshooting Step |
| Experimental Variability: | Review experimental records for any changes in animal handling, environmental conditions, or solution preparation. Ensure consistency in all experimental parameters. |
| Receptor Desensitization (Short-term): | Nicotinic receptors can undergo desensitization upon prolonged or repeated agonist exposure. Consider altering the dosing schedule to allow for sufficient time for receptor recovery between administrations. |
| Metabolic Changes: | Investigate potential changes in the metabolism of this compound with repeated administration, which could lead to lower effective concentrations at the target site. |
Issue: Unexpected increase in the behavioral or physiological response to this compound over time (suspected sensitization).
| Possible Cause | Troubleshooting Step |
| Context-Dependent Sensitization: | While locomotor sensitization has not been reported, sensitization to other drug effects can sometimes be context-dependent. Analyze whether the increased response is specifically observed in the drug administration environment. |
| Cross-Sensitization with other compounds: | If other psychoactive compounds are being used in the experimental paradigm, consider the possibility of cross-sensitization. |
| Dose-Related Effects: | The lack of locomotor sensitization was observed at specific dose ranges. If using significantly different doses, re-evaluate the dose-response relationship over time. |
Data Summary
Table 1: Effects of Repeated this compound Administration on Locomotor Activity in Rats
| Treatment Group | Acute Effect (Day 1) | Effect after Repeated Administration | Cross-Sensitization with Nicotine | Reference |
| This compound (10-40 mg/kg) | Increased locomotion | No significant change from acute effect | No | [1] |
| Nicotine (0.4 mg/kg) | Increased locomotion | Enhanced locomotor response (sensitization) | Yes (to nicotine) | [1] |
Table 2: Effects of Repeated this compound Administration on Cognitive Performance in MPTP-Treated Monkeys
| Dose of this compound | Time Point | Effect on Spatial Working Memory | Indication of Tolerance | Reference |
| 0.025 mg/kg | 24 h post-administration | Significant improvement | No | [2] |
| 0.50 mg/kg | 20 min & 24 h post-administration | Significant improvement | No | [2] |
Experimental Protocols
Locomotor Sensitization Study Protocol (adapted from Cosgrove et al., 2001[1])
-
Animals: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.
-
Procedure:
-
Habituation: Acclimate rats to the activity chambers for a set period (e.g., 60 minutes) for several days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40, 80 mg/kg, s.c.) or vehicle daily for a specified number of days (e.g., 7-14 days).
-
Locomotor Activity Measurement: Immediately after each injection, place the rat in the activity chamber and record locomotor activity for a defined period (e.g., 60 minutes).
-
Challenge Day: After a drug-free period (e.g., 3-5 days), administer a challenge dose of this compound or a different drug (e.g., nicotine) to test for sensitization or cross-sensitization.
-
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) over the course of the repeated administrations and on the challenge day. Compare the response to the initial drug administration to subsequent administrations.
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for a locomotor sensitization study.
Caption: Logical framework for assessing tolerance vs. sensitization.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with Sib 1553A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral outcomes during experiments with Sib 1553A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1] It displays selectivity for nAChRs that contain the β4 subunit.[2][3] The primary mechanism of action for its expected cognitive-enhancing effects is believed to be the activation of these specific nAChR subtypes, leading to the release of neurotransmitters such as dopamine and acetylcholine in brain regions associated with cognition, like the prefrontal cortex and hippocampus.[3]
Q2: What are the expected behavioral outcomes of this compound administration in preclinical models?
In preclinical studies, this compound has been shown to improve cognitive function. Specifically, it has demonstrated efficacy in improving both attention and memory in a spatial working memory task in a primate model of Parkinson's disease.[2] Lower doses may be more effective for attentional deficits, while higher doses appear to improve both attention and memory.[2][3]
Q3: Are there any known off-target effects of this compound?
Yes, in vitro studies have shown that this compound has a modest affinity for histaminergic (H3) and serotonergic (5-HT1 and 5-HT2) receptors, as well as sigma binding sites.[4] These off-target interactions could potentially contribute to unexpected behavioral outcomes.
Troubleshooting Unexpected Behavioral Outcomes
Issue 1: Increased locomotion is observed, but it is not blocked by nicotinic antagonists.
Question: We administered this compound to rats and observed a significant increase in locomotor activity, which we expected. However, when we co-administered the nicotinic antagonist mecamylamine, the locomotor effect of this compound was not blocked. Why is this happening?
Answer: This is a documented unexpected outcome. Research has shown that this compound-induced locomotion can be insensitive to antagonism by nicotinic antagonists like mecamylamine.[1] This suggests that the locomotor effects of this compound, at the doses tested, may be mediated by a non-nicotinic mechanism.[1]
Troubleshooting Steps:
-
Investigate Off-Target Mechanisms: Given this compound's affinity for serotonergic and histaminergic receptors, consider investigating the involvement of these systems.[4] You could pre-treat with selective antagonists for these receptors to see if the locomotor effect is attenuated.
-
Dose-Response Analysis: Conduct a thorough dose-response study. The non-nicotinic effects on locomotion may be more prominent at higher doses.
-
Metabolite Activity: Consider the possibility that an active metabolite of this compound is responsible for the locomotor effects and that this metabolite has a different pharmacological profile.
Issue 2: Impaired performance in cognitive tasks at higher doses.
Question: We are using this compound to test for cognitive enhancement in an attentional task. While we see some improvement at lower doses, higher doses seem to disrupt performance and the animals make more errors. Is this a known effect?
Answer: Yes, this observation is consistent with published findings. In studies using the five-choice serial reaction time task (5-CSRTT) in rats, higher doses of this compound were found to disrupt performance, whereas nicotine, a non-selective nAChR agonist, enhanced it.[1] This suggests a narrow therapeutic window for the cognitive-enhancing effects of this compound.
Troubleshooting Steps:
-
Refine Dose-Response Curve: A detailed dose-response analysis is crucial to identify the optimal dose for cognitive enhancement without inducing disruptive effects. The relationship between dose and performance may follow a U-shaped curve.
-
Assess for Over-stimulation: The disruptive effects at higher doses could be due to excessive stimulation of specific nAChR subtypes or off-target effects. Consider measuring other behavioral parameters that might indicate over-stimulation, such as stereotypy or anxiety-like behaviors.
-
Evaluate Different Cognitive Domains: The disruptive effects may be specific to certain cognitive tasks. Consider assessing the effects of high-dose this compound in a different cognitive paradigm to see if the impairment is global or task-specific.
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor/Ion Channel | Assay | Species | Value |
| nAChR (displacing [3H]nicotine) | Binding IC50 | Rat Brain | 110 nM[4] |
| α2β4 nAChR | Calcium Flux | Recombinant Human | Agonist activity[4] |
| α3β4 nAChR | Calcium Flux | Recombinant Human | Agonist activity[4] |
| α4β4 nAChR | Calcium Flux | Recombinant Human | Agonist activity[4] |
| α4β2 nAChR | Calcium Flux | Recombinant Human | Lower efficacy vs β4-containing[4] |
| α3β2 nAChR | Calcium Flux | Recombinant Human | Lower efficacy vs β4-containing[4] |
| Human Muscle-type AChR | Calcium Flux | RD Cell Line | Ineffective up to >100 µM[4] |
| Histaminergic (H3) Receptors | Binding Affinity | - | Modest[4] |
| Serotonergic (5-HT1, 5-HT2) Receptors | Binding Affinity | - | Modest[4] |
| Sigma Binding Sites | Binding Affinity | - | Modest[4] |
Table 2: In Vivo Behavioral Effects of this compound
| Species | Behavioral Task | Dose Range | Observed Effect | Citation |
| MPTP-treated Monkeys | Variable Delayed Response Task | 0.025 mg/kg | Improved performance on short-delay trials at 24h | [2] |
| MPTP-treated Monkeys | Variable Delayed Response Task | 0.50 mg/kg | Improved performance on short- and long-delay trials at 20 min and 24h | [2] |
| Rats | Locomotion | 10-40 mg/kg | Increased locomotion, comparable to nicotine | [1] |
| Rats | Five-Choice Serial Reaction Time Task | 3-10 mg/kg | No enhancement of attention; disruption at the highest dose | [1] |
Experimental Protocols
Protocol 1: Assessing Locomotor Activity in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena (e.g., 40 x 40 cm) for 30 minutes one day prior to testing.
-
Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose (e.g., 10-40 mg/kg) via intraperitoneal (i.p.) injection. For antagonist studies, administer the nicotinic antagonist (e.g., mecamylamine, 1 mg/kg, i.p.) 15 minutes prior to this compound administration.
-
Data Collection: Immediately after this compound injection, place the rat in the center of the open-field arena. Record locomotor activity using an automated video-tracking system for 60 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different treatment groups.
Protocol 2: Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention Assessment in Rats
-
Apparatus: Use standard 5-CSRTT operant chambers equipped with five response apertures, a food magazine, and a house light.
-
Training: Train rats on the 5-CSRTT according to established protocols. This involves several stages, starting with simple responses for a food reward and gradually increasing the task difficulty (e.g., shortening the stimulus duration, introducing a variable inter-trial interval).
-
Baseline Performance: Once rats have achieved stable baseline performance (e.g., >80% accuracy and <20% omissions), begin drug testing.
-
Drug Administration: Dissolve this compound in sterile saline. Administer the desired dose range (e.g., 3-10 mg/kg) via i.p. injection at a set time (e.g., 30 minutes) before the test session.
-
Testing Session: Conduct a standard 5-CSRTT session (e.g., 100 trials or 30 minutes).
-
Data Collection: Record the following parameters:
-
Accuracy: Percentage of correct responses.
-
Omissions: Percentage of trials with no response.
-
Premature Responses: Responses made before the stimulus presentation (a measure of impulsivity).
-
Perseverative Responses: Repeated responses in the same aperture after a correct response.
-
Response Latency: Time taken to make a correct response.
-
-
Data Analysis: Analyze the data using repeated measures ANOVA to assess the effects of this compound across different doses compared to a vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound at the presynaptic terminal.
Caption: Troubleshooting workflow for unexpected behavioral outcomes with this compound.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Methodological Considerations for Sib 1553A Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Sib 1553A, a selective nicotinic acetylcholine receptor (nAChR) agonist. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for subtypes containing the β4 subunit.[1][2] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, mimicking the effect of the endogenous neurotransmitter acetylcholine.[3][4] This binding event triggers a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+, into the neuron.[3] This influx leads to membrane depolarization and subsequent excitation of the neuron, ultimately influencing various physiological processes, including the release of other neurotransmitters.[3]
Q2: For which nAChR subtypes does this compound show the highest selectivity?
A2: In vitro studies, such as calcium flux assays, have demonstrated that this compound exhibits greater selectivity for β4-subunit containing nAChRs (e.g., α2β4, α3β4, and α4β4) compared to β2-subunit containing receptors (e.g., α4β2 and α3β2).[5] It shows no significant affinity for the α7 nAChR subtype.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for β4-containing nAChRs, it has been shown to have a modest affinity for histaminergic (H3) and serotonergic (5-HT1 and 5-HT2) receptors, as well as sigma binding sites.[5][6] Researchers should consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C in aliquots to minimize freeze-thaw cycles, which can contribute to compound degradation. While specific stability data in DMSO is not extensively published for this compound, general principles for storing compounds in DMSO suggest that keeping them at low temperatures and protected from light will enhance stability.[7]
Q5: What are the typical working concentrations for this compound in in vitro and in vivo experiments?
A5: For in vitro calcium flux assays, concentrations of this compound in the range of 0.1-5 µM have been shown to be effective.[5] For in vivo studies in rats, doses for locomotor activity have been in the range of 10-40 mg/kg.[2] In non-human primate studies, lower doses of 0.025 mg/kg have been used to assess effects on attention, with higher doses up to 0.50 mg/kg for memory performance.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro results | Inconsistent cell passage number, leading to variable nAChR expression. | Maintain a consistent cell passaging schedule and use cells within a defined passage number range for all experiments. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. | |
| Lack of expected agonist effect in cell-based assays | Low expression of β4-containing nAChRs in the cell line. | Verify the expression of the target nAChR subunits (e.g., α3, β4) in your cell line using techniques like RT-PCR or Western blotting. Consider using a cell line known to express these subunits. |
| Receptor desensitization due to prolonged exposure to the agonist. | Optimize the incubation time with this compound. For acute stimulation assays, apply the compound for a shorter duration. | |
| Incorrect buffer composition affecting receptor function. | Ensure that the assay buffer has the appropriate ionic composition and pH for nAChR function. | |
| Inconsistent results in behavioral studies | Poor bioavailability or rapid metabolism of this compound. | Consider the route of administration and the timing of behavioral testing relative to drug administration. Published studies have shown effects at both 20 minutes and 24 hours post-administration in monkeys.[8] |
| Non-specific locomotor effects confounding cognitive readouts. | Include appropriate control groups and monitor locomotor activity to distinguish between cognitive-enhancing effects and general hyperactivity. One study noted that this compound-induced locomotion might have a non-nicotinic component.[2] | |
| Unexpected off-target effects observed | Use of excessively high concentrations of this compound. | Perform dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect without engaging off-target receptors. |
| Interaction with histaminergic or serotonergic systems. | If off-target effects are suspected, consider using selective antagonists for H3, 5-HT1, or 5-HT2 receptors in control experiments to isolate the nAChR-mediated effects of this compound.[5] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Parameter | Value | Species/System | Reference |
| IC50 ([3H]nicotine displacement) | 110 nM | Rat brain nAChRs | [5] |
| Affinity for α7 nAChRs | No appreciable affinity | - | [5] |
| Selectivity | Greater for β4- vs. β2-subunit containing nAChRs | Recombinant human nAChRs | [5] |
| Efficacy (human muscle-type AChRs) | <10% of suberyldicholine response | RD cell line | [5] |
Table 2: In Vivo Effective Doses of this compound
| Species | Behavioral Test | Effective Dose Range | Reference |
| Rat | Locomotion | 10-40 mg/kg | [2] |
| Rat | Attention (5-CSRTT) | 3-10 mg/kg (disrupted performance at highest dose) | [2] |
| Monkey | Attention (short-delay trials) | 0.025 mg/kg | [8] |
| Monkey | Attention and Memory (short- and long-delay trials) | 0.50 mg/kg | [8] |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is adapted from general procedures for measuring nAChR activation in a cell-based format.
Objective: To measure the agonist activity of this compound on cells expressing β4-containing nAChRs by quantifying changes in intracellular calcium.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y or a transfected cell line)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Positive control agonist (e.g., nicotine)
-
Antagonist for control experiments (e.g., mecamylamine)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare a dilution series of this compound and control compounds in HBSS.
-
Assay:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions or control compounds into the wells and continue to record the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of a known agonist.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for measuring this compound-evoked neurotransmitter release in the brain of a freely moving rodent.
Objective: To quantify the extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine, acetylcholine) in a specific brain region following systemic administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection (dissolved in a vehicle like saline)
-
Anesthetic
-
HPLC system with an appropriate detector (e.g., electrochemical or mass spectrometry) for neurotransmitter analysis
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
-
Drug Administration:
-
After collecting several baseline samples, administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples for several hours to monitor the effect of the drug on neurotransmitter release.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitters of interest.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the effect of this compound.
-
Visualizations
Caption: Signaling pathway of this compound via β4-containing nAChRs.
Caption: General experimental workflow for this compound research.
References
- 1. Use of an α3-β4 nicotinic acetylcholine receptor subunit concatamer to characterize ganglionic receptor subtypes with specific subunit composition reveals species-specific pharmacologic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of Sib 1553A preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing preclinical studies with Sib 1553A, aiming to improve the translational relevance of their findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It displays selectivity for nAChRs containing the β4 subunit.[3][4] Its cognitive-enhancing effects are believed to be mediated through the stimulation of these receptors, leading to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.[3][5]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is typically supplied as a hydrochloride salt.[4] For stock solutions, it can be dissolved in various solvents. The stability of this compound in solution for extended periods at working concentrations should be empirically determined for your specific experimental conditions. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term use. The solid form is stable for at least four years when stored at -20°C.[4]
Q3: What are the known off-target effects of this compound?
Preclinical studies have shown that this compound has modest affinity for histaminergic H3 and serotonergic 5-HT1 and 5-HT2 receptors, as well as sigma binding sites.[6][7] These off-target interactions should be considered when interpreting experimental results, and appropriate controls, such as the use of selective antagonists for these off-target receptors, may be necessary to isolate the effects of this compound on nAChRs.
Troubleshooting Guides
Inconsistent Behavioral Effects
Problem: I am observing variable or unexpected effects of this compound on locomotor activity in my animal model.
Possible Causes and Solutions:
-
Dose-dependent effects: The effect of this compound on behavior can be highly dose-dependent. Lower doses may be more effective for improving attentional deficits, while higher doses may be required for effects on memory.[8] It is crucial to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm.
-
Non-nicotinic mechanism of action for locomotion: Studies have reported that the locomotor-activating effects of this compound may not be mediated by a classic nicotinic mechanism, as they are not blocked by nicotinic antagonists like mecamylamine or DHβE.[1] If you are investigating locomotor activity, consider that a non-nicotinic pathway may be involved.
-
Habituation and sensitization: The response to this compound can be influenced by prior exposure. Unlike nicotine, chronic treatment with this compound does not appear to lead to locomotor sensitization.[1] Ensure that your experimental design accounts for habituation to the testing environment and the drug itself.
Unexpected In Vitro Results
Problem: My in vitro experiments with this compound are yielding inconsistent or unexpected results.
Possible Causes and Solutions:
-
Partial agonism: this compound may act as a partial agonist at some nAChR subtypes. For example, it is less efficacious than nicotine at evoking norepinephrine release from the rat hippocampus and can antagonize the effects of nicotine when co-applied.[6][7] Be aware of this possibility when co-administering this compound with other nicotinic agonists.
-
Receptor subtype selectivity: this compound shows selectivity for β4-containing nAChRs.[4][6][7] Ensure that the cell lines or primary cultures you are using express the appropriate nAChR subtypes to observe a robust response.
-
Solution stability: The stability of this compound in your specific cell culture media and buffer at 37°C is not well-documented. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation.
Data Presentation
This compound Solubility
| Solvent | Maximum Concentration |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| (Data sourced from Cayman Chemical product information sheet)[4] |
In Vitro Pharmacological Profile of this compound
| Target | Assay | Result |
| Rat Brain nAChRs | [³H]nicotine binding displacement | IC₅₀ = 110 nM |
| α7 nAChRs | Binding affinity | No appreciable affinity |
| β4-subunit containing nAChRs (α2β4, α3β4, α4β4) | Calcium flux | Greater selectivity, potency, and efficacy compared to β2-subunit containing nAChRs |
| β2-subunit containing nAChRs (α4β2, α3β2) | Calcium flux | Lower selectivity, potency, and efficacy |
| Human muscle-type AChRs | Activation | Virtually ineffective (up to >100 µM) |
| Dopamine (DA) Release (Striatum, Olfactory Tubercles, PFC) | [³H]DA release | Evoked release (≤30 µM), sensitive to mecamylamine |
| Norepinephrine (NE) Release (Hippocampus, PFC) | [³H]NE release | Evoked release (≤30 µM), sensitive to mecamylamine |
| Acetylcholine (ACh) Release (Striatum, Hippocampus) | Basal [³H]ACh release | Did not evoke |
| NMDA-evoked ACh Release (Striatum) | [³H]ACh release | Attenuated |
| Rat Brain Cholinesterase | Inhibition | Did not inhibit (up to 1 mM) |
| (Data synthesized from Rao et al., 2003)[6][7] |
Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay
This protocol provides a general framework. Optimization of cell density, dye concentration, and this compound concentration is recommended.
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture cells to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells with an appropriate assay buffer (e.g., HBSS) to remove extracellular dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the this compound solutions to the wells and simultaneously measure the fluorescence signal.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Calculate the response magnitude (e.g., peak fluorescence, area under the curve) for each concentration of this compound.
-
Generate a dose-response curve to determine the EC₅₀.
-
Troubleshooting:
-
Low signal-to-noise ratio: Optimize cell density and dye loading concentration/time.
-
High background fluorescence: Ensure complete removal of extracellular dye by thorough washing.
-
No response to this compound: Confirm the expression of β4-containing nAChR subtypes in your cell line.
General Protocol for In Vivo Locomotor Activity Assessment
This protocol is a general guide and should be adapted based on the specific animal model and research question.
-
Animal Acclimation:
-
House the animals in the testing facility for at least one week before the experiment.
-
Handle the animals daily for several days leading up to the test to reduce stress.
-
-
Habituation:
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Place each animal in the locomotor activity chamber for a habituation period (e.g., 30 minutes) to allow exploration and for activity levels to stabilize.
-
-
Drug Administration:
-
Prepare the desired dose of this compound in a suitable vehicle (e.g., saline).
-
Administer the drug via the chosen route (e.g., subcutaneous, intraperitoneal). Administer vehicle to the control group.
-
-
Data Collection:
-
Immediately after administration, place the animal back into the locomotor activity chamber.
-
Record locomotor activity for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters to measure include horizontal activity, vertical activity (rearing), and total distance traveled.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.
-
Compare the activity levels between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
-
Troubleshooting:
-
High variability between animals: Ensure consistent handling and habituation procedures. Consider using a within-subjects design if appropriate.
-
Lack of effect: Re-evaluate the dose and route of administration. Consider the possibility of a non-nicotinic mechanism for locomotor effects.[1]
Visualizations
Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.
Caption: Standard experimental workflow for assessing locomotor activity.
Caption: Logical workflow for troubleshooting inconsistent locomotor activity results.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. va.gov [va.gov]
- 3. 4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A): a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Sib 1553A to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sib 1553A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a neuronal nicotinic acetylcholine receptor (nAChR) ligand.[1] It shows a greater selectivity for β4-subunit containing nAChRs (such as α2β4, α3β4, and α4β4) compared to β2-subunit containing nAChRs (like α4β2 and α3β2).[1] Its affinity for the α7 nAChR subtype is negligible.[1]
Q2: What are the known on-target effects of this compound?
This compound acts as an agonist at β4-containing nAChRs, stimulating the release of several neurotransmitters. It has been shown to evoke the release of dopamine (DA) from the striatum, olfactory tubercles, and prefrontal cortex, as well as norepinephrine (NE) from the hippocampus and prefrontal cortex.[1] This profile has led to its investigation as a cognitive enhancer.
Q3: Are there any known off-target effects for this compound?
Yes, in vitro studies have shown that this compound has a modest affinity for several other receptor types, including:
Additionally, the locomotor-activating effects of this compound appear to be mediated by a non-nicotinic mechanism, as they are not blocked by nAChR antagonists like mecamylamine or DHβE.
Q4: How can I investigate potential off-target effects in my experiments?
If you suspect off-target effects are influencing your results, it is recommended to perform counter-screening assays. This involves testing this compound in specific binding assays for the potential off-target receptors (histamine H3, serotonin 5-HT1, 5-HT2, and sigma receptors). The experimental protocols section below provides generalized methodologies for these assays.
Q5: What is the reported potency of this compound at its primary target?
This compound displaced the binding of [3H]nicotine to rat brain nAChRs with an IC50 value of 110 nM.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected physiological or behavioral responses not consistent with nAChR activation. | Off-target binding to histamine, serotonin, or sigma receptors. | 1. Review the known off-target profile of this compound. 2. Perform radioligand binding assays for the suspected off-target receptors (see Experimental Protocols). 3. Use specific antagonists for the suspected off-target receptors in your experimental model to see if the unexpected effect is blocked. |
| Increased locomotor activity that is not blocked by nicotinic antagonists. | The locomotor effects of this compound may be mediated by a non-nicotinic pathway. | 1. Acknowledge this known characteristic of this compound in your experimental design and interpretation. 2. If trying to isolate nAChR-mediated effects, consider using a different nAChR agonist with a cleaner off-target profile for comparison. |
| Variability in experimental results. | Potential for batch-to-batch variation in compound purity or off-target activity. | 1. Ensure the purity of your this compound batch using analytical methods such as HPLC-MS. 2. Characterize the binding profile of each new batch against a panel of on- and off-targets. |
Data Presentation: Off-Target Binding Profile
| Receptor Target | Ligand | Binding Affinity (IC50/Ki) | Receptor Type | Reference |
| Neuronal nAChRs (rat brain) | This compound | 110 nM (IC50) | Ion Channel | [1] |
| Histamine H3 | This compound | Modest Affinity (Quantitative data not available) | GPCR | [1] |
| Serotonin 5-HT1 | This compound | Modest Affinity (Quantitative data not available) | GPCR | [1] |
| Serotonin 5-HT2 | This compound | Modest Affinity (Quantitative data not available) | GPCR | [1] |
| Sigma Binding Sites | This compound | Modest Affinity (Quantitative data not available) | Other | [1] |
Experimental Protocols
The following are generalized protocols for radioligand binding assays to assess the affinity of this compound for its known off-target receptors. These should be optimized for your specific laboratory conditions and reagents.
Histamine H3 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Non-specific binding control: Clobenpropit (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [3H]Nα-methylhistamine (at a concentration near its Kd), and either buffer (for total binding), clobenpropit (for non-specific binding), or this compound at various concentrations.
-
Incubate at 25°C for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Serotonin 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the serotonin 5-HT1A receptor.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-DPAT.
-
Non-specific binding control: Metergoline (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [3H]8-hydroxy-DPAT (at a concentration near its Kd), and either buffer, metergoline, or this compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify radioactivity using a scintillation counter.
-
Determine the IC50 and Ki values.
-
Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
-
Materials:
-
Guinea pig brain membrane homogenates.
-
Radioligand: [3H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane homogenate, [3H]-(+)-pentazocine (at a concentration near its Kd), and either buffer, haloperidol, or this compound.
-
Incubate at 25°C for 2 hours.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Measure radioactivity.
-
Calculate IC50 and Ki values.
-
Visualizations
References
Refining experimental design for Sib 1553A cognitive studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sib 1553A in cognitive studies. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during common behavioral assays used to assess the cognitive-enhancing effects of this compound.
Novel Object Recognition (NOR) Test
Issue 1: Animals show no preference for the novel object, even in the control group.
| Potential Cause | Troubleshooting Step |
| Insufficient Habituation | Animals may be anxious in a new environment, leading to reduced exploration. Ensure a proper habituation phase (at least one session of 5-10 minutes in the empty arena) 24 hours prior to the training trial.[1][2] |
| Object Preference/Aversion | The objects themselves might have inherent properties that make them more or less appealing to the animals, irrespective of novelty. Pre-test all objects to ensure no innate preference.[2] Counterbalance the use of objects as "novel" and "familiar" across animals.[3] |
| Inadequate Object Exploration During Training | If animals do not sufficiently explore both identical objects during the training phase (T1), they will not form a memory of them. Ensure a minimum of 20 seconds of total exploration time for both objects during T1. If this is not achieved within the standard 5-10 minute trial, consider extending the duration.[1] |
| Stress During Handling | Excessive or improper handling can induce stress, which negatively impacts cognitive performance. Handle animals for several days leading up to the experiment to acclimate them to the researcher.[4] |
| Distracting Environmental Cues | Loud noises, strong smells, or inconsistent lighting can distract the animals and interfere with the task. Conduct the test in a quiet, dedicated room with consistent, diffuse lighting.[5] |
Issue 2: High variability in exploration times between animals.
| Potential Cause | Troubleshooting Step |
| Individual Differences in Anxiety/Motivation | Some animals are naturally more exploratory than others. While this variability is normal, large group sizes can help to ensure sufficient statistical power.[4] |
| Inconsistent Handling | Variations in how each animal is handled can lead to different levels of stress and activity. Ensure all experimenters use a standardized handling protocol. |
| Health Issues | Underlying health problems can affect an animal's motivation and ability to explore. Perform a general health check before the experiment and exclude any animals showing signs of illness. |
Morris Water Maze (MWM) Test
Issue 1: Animals are floating or thigmotaxic (swimming close to the walls).
| Potential Cause | Troubleshooting Step |
| High Anxiety/Stress | The water can be a significant stressor. Handle mice daily for at least a week before the experiment.[6] Ensure the water temperature is not too cold (around 21-23°C is often recommended).[7] |
| Lack of Motivation | If the water is too warm, animals may not be motivated to escape. A slightly cooler temperature can increase motivation, but avoid temperatures that could induce hypothermia.[6][8] |
| Motor Deficits | The animal may have a physical impairment preventing it from swimming effectively. Include a cued-platform trial (where the platform is visible) to assess for motor and visual acuity. Animals unable to perform this task should be excluded from the spatial memory analysis.[9] |
Issue 2: Animals fail to learn the platform location over successive training days.
| Potential Cause | Troubleshooting Step |
| Insufficient or Inconsistent Spatial Cues | The animals rely on distal cues in the room to navigate. Ensure there are prominent, high-contrast visual cues placed around the room and that they remain in the same position throughout the experiment.[9][10] |
| Opaque Water Quality | If the water is not sufficiently opaque, the animal may be able to see the submerged platform. Use non-toxic white tempera paint or a powdered non-fat milk solution to make the water cloudy.[10][11] |
| Cognitive Impairment of the Animal Model | The animal model itself may have severe cognitive deficits that prevent learning. Ensure the task parameters are appropriate for the model being used. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cognitive enhancement?
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs) that contain the β4 subunit. These β4-containing nAChRs are expressed in brain regions associated with reward and attention, such as the medial habenula and the interpeduncular nucleus.[12] Activation of these receptors leads to postsynaptic excitation, primarily through increased permeability to sodium and potassium ions.[13][14] This modulation of cholinergic signaling is thought to underlie its pro-cognitive effects.
Q2: What are the recommended doses of this compound for rodent studies?
Effective doses can vary depending on the specific cognitive task and animal model. It is recommended to perform a dose-response study to determine the optimal concentration for your experimental paradigm.
Q3: How should I administer this compound?
The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) and the timing relative to the behavioral testing are critical variables. These should be consistent across all experimental groups. The choice of vehicle should also be carefully considered to ensure it is inert and does not affect cognitive performance.
Q4: Can this compound have effects on motor activity that could confound cognitive assessments?
Yes, it is possible that this compound could influence locomotor activity. It is crucial to include control experiments to assess the drug's effect on general motor function. An open field test, for example, can be used to measure total distance traveled and velocity. Any significant effects on motor activity should be taken into account when interpreting the results of cognitive tasks.
Experimental Protocols
Novel Object Recognition (NOR) Protocol for this compound
This protocol is a standard procedure for assessing recognition memory in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Two sets of identical objects (e.g., plastic blocks, metal toys). Objects should be heavy enough that the animals cannot move them.
-
Video recording and analysis software.
-
This compound and vehicle solution.
Procedure:
-
Habituation (Day 1):
-
Training (Day 2):
-
Administer this compound or vehicle at the predetermined time before the trial.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being directed at the object within a 2 cm proximity.[3]
-
Return the animal to its home cage.
-
-
Testing (Day 3):
-
Administer this compound or vehicle at the same pre-trial time as on Day 2.
-
Replace one of the familiar objects with a novel object. The location of the novel object and the object itself should be counterbalanced across animals.[3]
-
Place the animal back in the arena and record exploration time for both the familiar and novel objects for 5 minutes.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Protocol for this compound
This protocol is designed to assess spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
Submersible platform (10-15 cm in diameter).
-
Prominent visual cues placed around the room.
-
Video tracking system.
-
This compound and vehicle solution.
Procedure:
-
Cued Training (Day 1):
-
Administer this compound or vehicle.
-
Make the platform visible by attaching a brightly colored flag. The platform location should be moved for each trial.
-
Place the animal in the water facing the wall of the pool.
-
Allow the animal to swim to the visible platform. If it does not find it within 60 seconds, gently guide it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Perform 4-6 trials with different starting and platform locations. This phase assesses for any motor or visual impairments.
-
-
Spatial Acquisition (Days 2-5):
-
Administer this compound or vehicle daily.
-
Submerge the platform 1-2 cm below the water's surface in a fixed location.
-
Conduct 4 trials per day from different starting positions.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle.
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by plotting the average escape latency and path length across training days.
-
Probe Trial: Compare the percentage of time spent in the target quadrant between groups. A greater time spent in the target quadrant indicates better spatial memory.
Visualizations
Caption: Proposed signaling pathway for this compound via β4-containing nAChRs.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Experimental workflow for the Morris Water Maze (MWM) test.
References
- 1. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. cambridgephenotyping.com [cambridgephenotyping.com]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 12. β4-Nicotinic Receptors Are Critically Involved in Reward-Related Behaviors and Self-Regulation of Nicotine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-3 beta-4 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 14. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Sib-1553A vs. Nicotine: A Comparative Guide to Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of Sib-1553A and nicotine, focusing on preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two nicotinic acetylcholine receptor (nAChR) agonists.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, has well-documented, albeit complex, effects on cognitive function. Its potential for cognitive enhancement is often overshadowed by its high addictive liability and adverse health consequences. This has spurred the development of novel nAChR agonists, such as Sib-1553A, with the aim of isolating the pro-cognitive benefits while minimizing undesirable side effects.
This guide summarizes the available preclinical data for Sib-1553A and nicotine, focusing on their impact on attention and memory. While both compounds interact with nAChRs, their distinct subunit selectivity leads to differing pharmacological and behavioral profiles. Nicotine, a non-selective agonist, demonstrates cognitive enhancement in various domains, particularly in attention and working memory. In contrast, Sib-1553A, with its selectivity for β4 subunit-containing nAChRs, has shown promise in improving memory deficits in primate models, but its effects on attention in rodent models are less clear and may even be disruptive at higher doses.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key preclinical studies on the effects of Sib-1553A and nicotine on cognitive performance.
Table 1: Effects of Sib-1553A on Cognitive Performance
| Cognitive Domain | Species/Model | Task | Doses Administered | Key Findings | Reference |
| Attention & Memory | MPTP-treated Monkeys | Spatial Delayed-Response Task | 0.025 mg/kg, 0.50 mg/kg | Low dose improved performance on short-delay trials at 24h post-administration. High dose improved performance on both short- and long-delay trials at 20 min and 24h post-administration.[1] | [1] |
Table 2: Effects of Nicotine on Cognitive Performance in Rodent Models
| Cognitive Domain | Species/Model | Task | Doses Administered (mg/kg) | Key Findings | Reference(s) |
| Attention | Young and Aged Rats | Five-Choice Serial Reaction Time Task (5-CSRTT) | 0.4 | Increased response accuracy and speed.[2][3] | [2][3] |
| Attention | Wistar and Sprague-Dawley Rats | 5-CSRTT | 0.017, 0.035, 0.07, 0.14 | Acute administration increased accuracy and correct responses, particularly in less accurate rats or with modified task difficulty. Chronic administration consistently increased accuracy.[4] | [4] |
| Memory (Reconsolidation) | Rats | Novel Object Recognition | 0.1, 0.2, 0.4 | Post-reactivation administration enhanced memory performance. | [5] |
| Learning & Memory | Aged Rats | Lashley III Maze | 0.2 | Significantly fewer errors compared to aged controls.[6] | [6] |
| Learning & Reference Memory | Aged Rats | 17-Arm Radial Maze | 0.2 | Substantial enhancement in overall learning and reference memory.[6] | [6] |
Mechanism of Action and Signaling Pathways
Both Sib-1553A and nicotine exert their effects by acting as agonists at nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system. However, their distinct receptor subunit selectivity dictates their downstream signaling and ultimate behavioral outcomes.
Nicotine: Nicotine is a non-selective agonist with high affinity for α4β2* and α7 nAChRs, the most abundant subtypes in the brain.[7]
-
α4β2-containing nAChRs: Activation of these receptors is strongly implicated in the attention-enhancing properties of nicotine.[2] These receptors are also heavily involved in the rewarding and addictive properties of nicotine through their modulation of the dopaminergic system.[8]
-
α7 nAChRs: These receptors are involved in synaptic plasticity, learning, and memory.[9] Activation of α7 nAChRs can lead to the release of various neurotransmitters, including glutamate and acetylcholine, contributing to cognitive enhancement.[9]
Sib-1553A: Sib-1553A is a neuronal nAChR agonist with selectivity for β4 subunit-containing receptors, such as α3β4.[1][2] These receptors are expressed in brain regions associated with cognition, but their precise role in cognitive enhancement is less understood compared to α4β2 and α7 subtypes. The differing effects of Sib-1553A compared to nicotine are likely due to its unique receptor subtype profile.
Below are diagrams illustrating the signaling pathways associated with nicotine's interaction with its primary nAChR targets. The specific downstream signaling cascade for Sib-1553A via β4-containing receptors is still under active investigation.
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive effects of Sib-1553A and nicotine are provided below.
Five-Choice Serial Reaction Time Task (5-CSRTT)
This task is a primary tool for assessing visuospatial attention and motor impulsivity in rodents.[10]
Apparatus: An operant chamber with five apertures arranged horizontally on a curved wall. Each aperture can be illuminated, and a food magazine on the opposite wall delivers a reward.[11]
Procedure:
-
Habituation and Magazine Training: Rats are first habituated to the operant chamber and trained to retrieve food pellets from the magazine.[11]
-
Initial Training: Rats are trained to associate a nose poke into an illuminated aperture with a food reward.[11]
-
Task Progression: The duration of the light stimulus is gradually decreased, and the inter-trial interval (the time between trials) is increased to enhance task difficulty and demand on attentional processes.[11]
-
Testing: Once a stable baseline performance is achieved, the effects of compounds like nicotine or Sib-1553A are assessed. Key performance measures include:
-
Accuracy (% correct): The primary measure of attentional performance.
-
Omissions: Failure to respond to a stimulus, indicating inattention.
-
Premature responses: Responding before the stimulus is presented, a measure of impulsivity.
-
Response latency: The time taken to make a correct response.
-
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents, based on their innate preference to explore novel objects.[12]
Apparatus: An open-field arena. A variety of objects that can be easily discriminated by the animal are used.[8][12]
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.[12]
-
Familiarization/Training Trial: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.[12]
-
Retention Interval: A delay period ranging from minutes to hours is imposed.
-
Test Trial: One of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel versus the familiar object is measured. A preference for the novel object indicates memory of the familiar object.[12]
-
Data Analysis: A discrimination index is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Conclusion
The available preclinical data suggest that both nicotine and Sib-1553A have the potential to modulate cognitive function through their interaction with nAChRs. Nicotine demonstrates a broad-spectrum cognitive-enhancing effect, particularly on attention, which appears to be primarily mediated by α4β2* nAChRs. However, its clinical utility is severely limited by its addictive properties and adverse effects.
Sib-1553A, with its distinct selectivity for β4-containing nAChRs, presents a different profile. While it has shown efficacy in reversing memory deficits in a primate model, its impact on attention in rodents is not as clear, with some evidence suggesting potential disruption at higher doses. This highlights the critical role of nAChR subtype selectivity in determining the specific cognitive domains affected and the overall therapeutic potential of a compound.
Further research is warranted to fully elucidate the cognitive-enhancing profile of Sib-1553A, particularly in rodent models of memory impairment, to allow for a more direct comparison with nicotine. A deeper understanding of the downstream signaling pathways activated by β4-containing nAChRs will also be crucial in advancing the development of subtype-selective nAChR agonists for the treatment of cognitive disorders. This comparative guide serves as a foundational resource for researchers in this endeavor, providing a structured overview of the current experimental landscape.
References
- 1. Roles of nicotinic acetylcholine receptor β subunits in function of human α4-containing nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine enhances the learning and memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic nicotine administration improves attention while nicotine withdrawal induces performance deficits in the 5-choice serial reaction time task in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rats show up to 72 h of significant retention for spatial memory in the radial maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deficiency of nicotinic acetylcholine receptor beta 4 subunit causes autonomic cardiac and intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction between working and reference spatial memories in rats on a radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors [frontiersin.org]
A Comparative Analysis of Sib 1553A and Donepezil in Preclinical Models of Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two compounds aimed at enhancing cognitive function: Sib 1553A, a nicotinic acetylcholine receptor (nAChR) agonist, and donepezil, a well-established acetylcholinesterase (AChE) inhibitor. While direct comparative studies are not available in the current body of scientific literature, this document synthesizes available preclinical data to facilitate an informed understanding of their respective mechanisms and potential therapeutic benefits.
Executive Summary
This compound and donepezil both aim to ameliorate cognitive deficits by modulating the cholinergic system, a key player in learning and memory. However, they achieve this through distinct mechanisms. This compound directly activates a specific subtype of nicotinic acetylcholine receptors, while donepezil increases the overall levels of acetylcholine by preventing its breakdown. Preclinical evidence, primarily from studies in non-human primates, suggests that both compounds can improve cognitive performance in tasks assessing attention and memory. A direct comparison of their efficacy remains to be established through head-to-head studies.
Mechanism of Action
This compound is a selective agonist for nicotinic acetylcholine receptors (nAChRs) that contain the β4 subunit.[1] These receptors are ligand-gated ion channels that, upon activation, lead to neuronal excitation and neurotransmitter release.
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][3][4] By blocking AChE, donepezil prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of this neurotransmitter at both nicotinic and muscarinic receptors.[2][3][4]
Signaling Pathways
The activation of nAChRs by agonists like this compound and the increased availability of acetylcholine due to donepezil's inhibition of AChE can trigger downstream signaling cascades that are crucial for synaptic plasticity and cognitive function. One of the key convergent pathways involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in learning and memory.
Preclinical Efficacy Data
This compound: Cognitive Enhancement in MPTP-Treated Monkeys
A study in monkeys with cognitive deficits induced by chronic low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration assessed the effects of this compound on a spatial delayed-response task.[5]
| Dose (mg/kg) | Time Point | Effect on Short-Delay Trials | Effect on Long-Delay Trials |
| 0.025 | 24 hours post-administration | Significant Improvement | No Significant Improvement |
| 0.50 | 20 minutes post-administration | Significant Improvement | Significant Improvement |
| 0.50 | 24 hours post-administration | Significant Improvement | Significant Improvement (greater accuracy than pre-MPTP) |
Donepezil: Cognitive Enhancement in Rhesus Monkeys
A study in rhesus monkeys evaluated the effects of donepezil on a multi-task paradigm assessing attention and cognitive flexibility.[6][7]
| Dose (mg/kg) | Effect on Attention (Distractor Robustness) | Effect on Cognitive Flexibility (Reduced Perseveration) |
| Low dose range | No significant improvement | Improved |
| 0.3 | Improved | No improvement |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following provides an overview of the methodologies based on the published literature.
This compound: Spatial Working Memory in MPTP-Treated Monkeys[5]
-
Animal Model: Monkeys treated with chronic low doses of MPTP to induce cognitive deficits.
-
Behavioral Task: A variable delayed response task was used to assess spatial working memory. This task requires the monkey to remember the location of a visual cue over a variable delay period.
-
Drug Administration: this compound was administered at varying doses (e.g., 0.025 mg/kg and 0.50 mg/kg).
-
Outcome Measures: Performance on the spatial delayed-response task, specifically the accuracy on short- and long-delay trials, was measured at different time points after drug administration.
Donepezil: Attention and Cognitive Flexibility in Rhesus Monkeys[6][7]
-
Animal Model: Rhesus monkeys.
-
Behavioral Task: A multi-task paradigm designed to assess both attention (robustness against distractors) and cognitive flexibility (reversal learning).
-
Drug Administration: Donepezil was administered at various doses.
-
Neurochemical Analysis: Solid-phase microextraction was used to measure extracellular donepezil and choline levels in the prefrontal cortex and striatum.
-
Outcome Measures: Performance on the attention and cognitive flexibility tasks was correlated with drug dosage and neurochemical changes.
References
- 1. Modeling Cognitive Deficits Associated with Parkinsonism in the Chronic-Low-Dose MPTP-Treated Monkey - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of the NMDA receptor-mediated synaptic response by acetylcholinesterase inhibitors and its impairment in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of acetylcholinesterase inhibitors and N-methyl-D-aspartate receptors for combination therapy in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Nicotinic Acetylcholine Receptor Agonists: A Comparative Analysis of SIB-1553A's Side Effect Profile
For researchers and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comparative analysis of the side effect profile of SIB-1553A, a selective β4 subunit-containing nicotinic acetylcholine receptor (nAChR) agonist, against other nAChR agonists. Due to the preclinical stage of SIB-1553A's development, this comparison juxtaposes its available preclinical data with clinical findings for other nAChR agonists, offering a nuanced perspective for further research and development.
Nicotinic acetylcholine receptors are a diverse class of ligand-gated ion channels involved in a wide array of physiological processes. Their modulation holds therapeutic promise for a range of neurological and psychiatric disorders. However, the clinical utility of nAChR agonists has been hampered by a challenging side effect profile, often mediated by non-selective receptor activation. SIB-1553A, with its selectivity for the β4 subunit, represents an effort to refine the therapeutic targeting of this receptor system.
Comparative Side Effect Profiles: Preclinical Insights and Clinical Realities
Direct comparative clinical trial data for SIB-1553A is not yet available. Therefore, this guide presents preclinical observations for SIB-1553A alongside established clinical side effect data for other notable nAChR agonists. This juxtaposition, while not a direct head-to-head comparison, provides valuable context for the potential clinical tolerability of SIB-1553A.
| Compound | Receptor Selectivity | Common Adverse Events (Frequency) | Serious Adverse Events | Data Source |
| SIB-1553A | Selective for β4 subunit-containing nAChRs | In preclinical studies, at higher doses, it tended to disrupt performance in attentional tasks in rats.[1] Increased locomotion was observed in nicotine-naive rats.[1] | Not reported in available preclinical studies. | Preclinical (Rat Studies)[1] |
| Varenicline | Partial agonist at α4β2 nAChRs; also acts on α3β4 and α7 nAChRs | Nausea (~30%), insomnia, abnormal dreams, headache, gastrointestinal symptoms.[2] | Rare; numerically fewer than placebo in some studies.[2] Worsening neuropsychiatric state was observed in a trial for Alzheimer's disease. | Clinical Trials[2][3] |
| Cytisine | Partial agonist at α4β2 nAChRs | Nausea, heartburn, dry mouth, mild sleep disturbances.[2] Self-reported adverse events occurred less frequently compared to varenicline in one study.[4][5] | Rare; similar to placebo.[2] No evidence of serious safety concerns.[6] | Clinical Trials[2][4][5][6] |
| α7 nAChR Agonists (Class) | Selective for α7 nAChRs | Generally well-tolerated. Common adverse events include dizziness, headache, nausea, fatigue, and nasopharyngitis, with no statistically significant difference from placebo in a meta-analysis.[7] | No significant difference in serious adverse events compared to placebo in a meta-analysis.[7] | Meta-analysis of Clinical Trials[7] |
Experimental Methodologies: A Look Under the Hood
The data presented in this guide are derived from a variety of experimental designs, each with its own specific protocols for assessing the safety and tolerability of nAChR agonists.
Preclinical Assessment of SIB-1553A in Rats
A key study compared the effects of SIB-1553A with nicotine on locomotion and attention in rats.[1]
-
Subjects: Male Sprague-Dawley rats.
-
Locomotor Activity: Rats were placed in individual photo-beam activity monitors. Locomotor activity was recorded following the administration of SIB-1553A (10-80 mg/kg) or nicotine (0.4 mg/kg).
-
Attention (Five-Choice Serial Reaction Time Task - 5-CSRTT): Rats were trained to detect a brief visual stimulus presented in one of five apertures and respond by poking their nose into the correct aperture to receive a food reward. The effects of SIB-1553A (3-10 mg/kg) and nicotine (0.4 mg/kg) on accuracy, omissions, and response times were measured.
-
Side Effect Observation: While not the primary focus, the study noted performance disruption at the highest dose of SIB-1553A as an adverse effect.[1]
Clinical Trial Methodology for Varenicline and Cytisine
The side effect profiles of varenicline and cytisine have been extensively characterized in randomized controlled trials, primarily for smoking cessation.
-
Study Design: Typically double-blind, placebo-controlled, or active-comparator (e.g., cytisine vs. varenicline) randomized clinical trials.[4][5]
-
Participant Population: Adult smokers motivated to quit.
-
Intervention: Standard dosing regimens for varenicline (e.g., 1 mg twice daily after titration) or cytisine (e.g., tapering dose over 25 days).[2]
-
Data Collection: Adverse events are systematically recorded at each study visit using standardized questionnaires and spontaneous reporting by participants. The frequency, severity, and relationship to the study drug are assessed.
-
Primary Safety Outcome: The primary safety outcome is often the incidence of treatment-emergent adverse events, categorized by system organ class.
Visualizing the Pathways and Processes
To further elucidate the context of this comparison, the following diagrams, generated using the DOT language, illustrate the signaling pathways of nAChR agonists and a typical experimental workflow for assessing their side effects.
Caption: Simplified signaling pathway of nAChR agonists.
Caption: General experimental workflow for assessing drug side effects.
References
- 1. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha7 nAChR Agonists for Cognitive Deficit and Negative Symptoms in Schizophrenia: A Meta-analysis of Randomized Double-blind Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sib 1553A in Animal Models: A Guide for Researchers
For researchers and scientists in neuropharmacology and drug development, this guide provides a comprehensive comparison of the nicotinic acetylcholine receptor (nAChR) agonist, Sib 1553A, with other cognitive enhancers in various animal models. This document summarizes key efficacy data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's performance and potential as a therapeutic agent.
Overview of this compound
This compound is a subtype-selective nAChR agonist with a notable affinity for β4 subunit-containing receptors.[1] Its mechanism of action is centered on the modulation of cholinergic and dopaminergic systems, which are critically involved in cognitive processes such as attention and memory. Preclinical studies have primarily investigated its potential in models of cognitive dysfunction, particularly those mimicking aspects of neurodegenerative diseases.
Efficacy of this compound in Primate Models
Studies in non-human primate models, specifically cynomolgus monkeys (Macaca fascicularis) with cognitive deficits induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have demonstrated the dose-dependent efficacy of this compound in improving spatial working memory.
Table 1: Efficacy of this compound in MPTP-Treated Monkeys on a Spatial Delayed-Response Task [1]
| Dose of this compound (mg/kg) | Effect on Short-Delay Trials | Effect on Long-Delay Trials | Time Point of Significant Improvement |
| 0.025 | Significant Improvement | No Significant Improvement | 24 hours post-administration |
| 0.50 | Significant Improvement | Significant Improvement | 20 minutes and 24 hours post-administration |
These findings suggest that lower doses of this compound may primarily address attentional deficits, while higher doses can enhance both attention and memory components of cognitive function.[1]
Comparison with Nicotine in Rodent Models
In rodent models, the performance of this compound has been compared to the non-selective nAChR agonist, nicotine. In studies using the five-choice serial reaction time task (5-CSRTT) to assess attention in rats, nicotine demonstrated a more robust cognitive-enhancing effect.
Table 2: Comparative Efficacy of this compound and Nicotine in Rats on an Attentional Task [2]
| Compound | Dose | Effect on Attention (Response Accuracy and Speed) |
| This compound | 3-10 mg/kg | Did not mimic the attention-enhancing effects of nicotine; higher doses tended to disrupt performance. |
| Nicotine | 0.4 mg/kg | Enhanced attention, demonstrated by an increase in response accuracy and speed. |
While this compound showed comparable effects to nicotine on locomotion in nicotine-naive rats, its cognitive-enhancing properties in this specific attentional paradigm were not evident.[2] This suggests a potential dissociation between the mechanisms underlying locomotor stimulation and cognitive enhancement.
Mechanism of Action and Signaling Pathway
This compound's selectivity for β4-containing nAChRs is a key aspect of its pharmacological profile. Upon binding, it is thought to activate these receptors, leading to an influx of cations and subsequent neuronal depolarization. This activation can modulate the release of various neurotransmitters, including dopamine and acetylcholine, in brain regions critical for cognition.
While the precise downstream signaling cascade of the β4 subunit is not as extensively characterized as that of other nAChR subunits like α7 and α4β2, the general mechanism of nAChR-mediated signaling involves several key steps. Activation of the receptor leads to calcium influx, which can then trigger a variety of intracellular signaling pathways.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
Experimental Protocols
Spatial Working Memory Task in MPTP-Treated Monkeys
The following protocol outlines the key steps in the spatial delayed-response task used to assess the efficacy of this compound in a primate model of cognitive impairment.[1][3][4]
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Induction of Cognitive Deficit: Chronic low-dose administration of MPTP to induce a stable cognitive deficit.
2. Apparatus:
-
A testing apparatus with a central stimulus presentation screen and multiple response locations (e.g., levers or touch-sensitive areas).
3. Behavioral Task:
-
Trial Initiation: The monkey initiates a trial by pressing a central lever or button.
-
Cue Presentation: A visual cue is briefly presented at one of the response locations.
-
Delay Period: A variable delay period is introduced where the screen is blank.
-
Response Phase: After the delay, the monkey is required to select the location where the cue was previously presented.
-
Reinforcement: Correct responses are rewarded with a food pellet or juice.
4. Drug Administration:
-
This compound or vehicle is administered intramuscularly at specified doses (e.g., 0.025 mg/kg, 0.50 mg/kg).
-
Testing is conducted at various time points post-administration (e.g., 20 minutes and 24 hours).
5. Data Analysis:
-
The primary outcome measure is the percentage of correct responses at different delay intervals (short vs. long).
-
Statistical analysis is performed to compare the performance under different drug conditions to baseline and vehicle control.
Caption: Experimental workflow for the spatial delayed-response task.
Alternatives to this compound
Several other nicotinic agonists have been investigated for their cognitive-enhancing properties in animal models. A direct comparison of their efficacy relative to this compound is challenging due to variations in experimental designs. However, the existing literature provides insights into their individual performance.
Table 3: Efficacy of Other Nicotinic Agonists in Animal Models of Cognition
| Compound | Animal Model | Cognitive Task | Key Findings |
| Nicotine | Aged Rats | One-way active avoidance, Lashley III maze, 17-arm radial maze | Markedly improved overall learning and reference memory.[5] |
| ABT-418 | Monkeys | Delayed matching-to-sample | Improved performance at specific doses. |
| GTS-21 | Rats | Morris water maze | Ameliorated scopolamine-induced learning deficits. |
Conclusion
This compound demonstrates dose-dependent efficacy in improving cognitive function, particularly in a primate model of neurodegenerative disease. Its selectivity for β4-containing nAChRs distinguishes it from non-selective agonists like nicotine. However, comparative studies in rodents suggest that its attention-enhancing effects may be less pronounced than those of nicotine. Further research is warranted to fully elucidate the downstream signaling pathways of the β4 subunit and to conduct direct, quantitative comparisons of this compound with a broader range of cognitive enhancers across different animal models and cognitive domains. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations, ensuring consistency and comparability of data.
References
- 1. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for investigating working memory modulation of visual signal processing in the monkey extrastriate cortex using local field potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicotine enhances the learning and memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Sib 1553A Research: A Comparative Guide
For researchers and drug development professionals investigating novel therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs), Sib 1553A presents an intriguing profile due to its reported selectivity for β4 subunit-containing nAChRs. This guide provides a comparative analysis of this compound's pharmacological properties against other key nAChR agonists, offering a consolidated resource for replicating and expanding upon existing research. The data presented herein is curated from multiple studies to facilitate a comprehensive understanding of this compound's in vitro and in vivo characteristics.
Comparative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound in comparison to the non-selective high-affinity agonist Epibatidine and the clinically relevant α4β2-selective partial agonist Varenicline. This data highlights the distinct subtype selectivity of this compound.
Table 1: Comparative Binding Affinity (Ki, nM) at Human nAChR Subtypes
| Compound | α2β4 | α3β4 | α4β4 | α4β2 | α3β2 | α7 |
| This compound | Selectivity for β4-containing subtypes demonstrated, specific Ki values not widely published. | Higher affinity for β4 vs. β2 subtypes reported. | Higher affinity for β4 vs. β2 subtypes reported. | Lower Affinity | Lower Affinity | No appreciable affinity |
| Epibatidine | 0.02 | 0.16 | 0.03 | 0.01 | 1.1 | 1.3 |
| Varenicline | 1.8 | 130 | 0.25 | 0.06 | 300 | 230 |
Table 2: Comparative Functional Potency (EC50, µM) and Efficacy (% of ACh response) at Human nAChR Subtypes
| Compound | Subtype | EC50 (µM) | Efficacy (% ACh) |
| This compound | α2β4 | Potent agonist | Full |
| α3β4 | Potent agonist | Full | |
| α4β4 | Potent agonist | Full | |
| α4β2 | Less potent | Partial | |
| α3β2 | Less potent | Partial | |
| Epibatidine | α4β2 | 0.001 | 100 |
| α7 | 0.1 | 100 | |
| Varenicline | α4β2 | 0.1 | 45 |
| α7 | >100 | - |
Key Experimental Protocols
To facilitate the replication of pivotal findings, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay for nAChR Subtypes
This protocol is adapted from standard methodologies used to determine the binding affinity of compounds to various nAChR subtypes expressed in cell lines (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail.
-
Binding buffer: Phosphate-buffered saline (PBS) with 1 mg/mL bovine serum albumin (BSA).
-
Radioligand: [³H]Epibatidine or [³H]nicotine (specific activity ~50-80 Ci/mmol).
-
Competitor compounds: this compound, Epibatidine, Varenicline.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM nicotine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of radioligand at a final concentration near its Kd, and 50 µL of competitor compound at various concentrations. For total binding, add 50 µL of binding buffer instead of the competitor. For non-specific binding, add 50 µL of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Dopamine Release Assay from Rat Striatal Slices
This assay measures the ability of nAChR agonists to stimulate the release of dopamine from brain tissue.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Krebs-Ringer buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂/5% CO₂.
-
[³H]Dopamine (specific activity ~30-50 Ci/mmol).
-
This compound, Epibatidine, Varenicline.
-
Perfusion system with temperature-controlled chambers.
-
Liquid scintillation counter.
Procedure:
-
Slice Preparation: Rapidly dissect the striata from the rat brain and slice them into 300 µm thick sections using a McIlwain tissue chopper.
-
[³H]Dopamine Loading: Pre-incubate the slices in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes. Then, incubate the slices with [³H]Dopamine (final concentration 0.1 µM) for 30 minutes.
-
Perfusion: Transfer the slices to individual chambers of a perfusion system and perfuse with Krebs-Ringer buffer at a flow rate of 1 mL/min at 37°C.
-
Sample Collection: Collect 5-minute fractions of the perfusate.
-
Stimulation: After a 60-minute washout period to establish a stable baseline, stimulate the slices for a 5-minute period (S1) with a high KCl concentration (e.g., 20 mM) to assess tissue viability. Following another washout period, stimulate the slices for a 5-minute period (S2) with the test compound (e.g., this compound) at various concentrations.
-
Quantification: At the end of the experiment, solubilize the tissue slices and measure the radioactivity in the perfusate fractions and the tissue slices using a liquid scintillation counter.
-
Data Analysis: Express the amount of [³H]Dopamine released in each fraction as a percentage of the total radioactivity in the tissue at the start of that fraction (fractional release). Calculate the stimulated release as the total fractional release during the stimulation period minus the basal release.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the processes involved in this compound research, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
A Head-to-Head Comparison of Sib-1553A with Novel Nicotinic Acetylcholine Receptor Modulators
For researchers and professionals in drug development, the landscape of nicotinic acetylcholine receptor (nAChR) modulators is continually evolving. This guide provides a detailed, data-driven comparison of the subtype-selective agonist Sib-1553A with novel nAChR modulators, focusing on positive allosteric modulators (PAMs) of the α7 and α4β2 subtypes. This analysis is intended to inform research directions and drug discovery efforts by offering a clear, evidence-based overview of their respective pharmacological profiles.
Executive Summary
Sib-1553A is a potent agonist with a notable preference for β4 subunit-containing nAChRs.[1][2] In contrast, a significant focus of recent drug discovery has been on the development of positive allosteric modulators (PAMs) that enhance the activity of α7 and α4β2 nAChRs, subtypes implicated in cognitive function and nicotine addiction. This guide presents a comparative analysis of Sib-1553A against two prominent novel PAMs: PNU-120596 (an α7-selective Type II PAM) and NS-1738 (an α7-selective Type I PAM). While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their binding affinities, functional efficacies, and selectivity profiles.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Sib-1553A and the novel nAChR modulators PNU-120596 and NS-1738. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Binding Affinity of nAChR Modulators
| Compound | Target nAChR Subtype | Radioligand | Preparation | Kᵢ (nM) |
| Sib-1553A | Rat Brain nAChRs | [³H]nicotine | Rat cortical membranes | IC₅₀ = 110 |
| PNU-120596 | α7 | [³H]methyllycaconitine | Not specified | No significant displacement |
| NS-1738 | α7 | [³H]methyllycaconitine | Not specified | No significant displacement |
Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher binding affinity. Note that PAMs like PNU-120596 and NS-1738 do not typically bind to the same site as orthosteric radioligands, hence the lack of direct displacement data.
Table 2: Comparative Functional Activity of nAChR Modulators
| Compound | Target nAChR Subtype | Assay Type | Parameter | Value (µM) | Efficacy (% of ACh/Nicotine) |
| Sib-1553A | α2β4 | Calcium Flux | EC₅₀ | 0.59 | More potent than nicotine |
| α3β4 | Calcium Flux | EC₅₀ | 1.10 | More potent than nicotine | |
| α4β4 | Calcium Flux | EC₅₀ | Not specified | Greater selectivity than nicotine | |
| α4β2 | Calcium Flux | - | No effect | - | |
| α3β2 | Calcium Flux | - | No effect | - | |
| PNU-120596 | α7 | Electrophysiology | EC₅₀ (potentiation) | ~1.0 | Markedly enhances ACh-evoked currents |
| α4β2 | Electrophysiology | - | No detectable change | - | |
| α3β4 | Electrophysiology | - | No detectable change | - | |
| NS-1738 | α7 | Electrophysiology | EC₅₀ (potentiation) | 1.8 | Potentiates ACh response by 284% |
EC₅₀ represents the half-maximal effective concentration. Efficacy is expressed as the percentage of the maximal response to a reference agonist like acetylcholine (ACh) or nicotine.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to characterize these nAChR modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from nAChRs.
General Protocol:
-
Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., cortex for α4β2 and α7) or cell lines stably expressing the nAChR subtype of interest.[3]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7) and varying concentrations of the test compound.[3][4]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay (FLIPR)
This functional assay measures the ability of a compound to activate or modulate nAChR-mediated ion flux.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist or a positive allosteric modulator.
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the nAChR subtype of interest are plated in 96- or 384-well microplates.[5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Test compounds (for agonists) or a combination of an agonist and a test compound (for PAMs) are added to the wells.[7]
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.[8]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
Safety Operating Guide
Proper Disposal of SIB-1553A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
SIB-1553A, a nicotinic acetylcholine receptor agonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) may indicate that small quantities are not classified as hazardous, it is imperative for research and drug development professionals to adhere to institutional and regulatory guidelines for chemical waste management, treating all research compounds with a high degree of caution. This guide provides a comprehensive, step-by-step procedure for the proper disposal of SIB-1553A, aligning with best practices in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of SIB-1553A, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Summary of Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of SIB-1553A.
| Parameter | Information |
| Chemical Name | 4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]-phenol, monohydrochloride |
| Synonyms | SIB-1553A hydrochloride |
| Primary Hazard | Nicotinic Acetylcholine Receptor Agonist; handle as a potentially hazardous substance. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. |
| Handling Location | Well-ventilated area or chemical fume hood. |
| Waste Classification | Treat as hazardous chemical waste, unless otherwise specified by your institution's EHS department. |
| Disposal Container | A clearly labeled, sealed, and compatible hazardous waste container. |
| Waste Segregation | Do not mix with other waste streams unless explicitly permitted. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of pure SIB-1553A and contaminated materials.
1. Waste Identification and Segregation:
-
All materials contaminated with SIB-1553A, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.
-
Segregate SIB-1553A waste from other chemical waste streams to prevent unintended reactions.[1][2]
2. Waste Collection:
-
Solid Waste: Collect pure SIB-1553A powder and contaminated solids (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing SIB-1553A in a separate, compatible, and sealed hazardous waste container. Ensure the container is properly vented if necessary.
-
The container must be in good condition and compatible with the chemical.[1][3]
3. Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "SIB-1553A hydrochloride," and a clear description of the contents (e.g., "Solid waste with SIB-1553A," "Aqueous solution of SIB-1553A").
-
Include the date when the waste was first added to the container.[1][3]
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible materials.[1][3]
5. Disposal Request:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[1][4]
-
Do not dispose of SIB-1553A or its containers in the regular trash or down the drain.[1][5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of SIB-1553A in a laboratory setting.
Caption: Disposal workflow for SIB-1553A.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of SIB-1553A, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Sib 1553A
Disclaimer: A comprehensive Safety Data Sheet (SDS) with quantitative occupational exposure limits for Sib 1553A (CAS 191611-89-9) is not publicly available. This compound should be considered hazardous until more information is known. The following guidance is based on general best practices for handling potent, novel neuroactive compounds and available product information. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound, identified as (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]-phenol, monohydrochloride, is a nicotinic acetylcholine receptor (nAChR) agonist. Due to its neuroactive properties and the lack of detailed safety data, a conservative approach to handling is essential to minimize exposure and ensure laboratory safety.
Compound Identification and Properties
The following table summarizes the available information for this compound.
| Property | Value |
| Chemical Name | (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]-phenol, monohydrochloride |
| CAS Number | 191611-89-9 |
| Appearance | Crystalline solid |
| Molecular Formula | C13H19NOS • HCl |
| Molecular Weight | 273.8 g/mol |
| Storage | Store at -20°C |
| Solubility | Soluble in Ethanol (~10 mg/ml), DMSO (~20 mg/ml), and Dimethyl Formamide (~25 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[1] |
Personal Protective Equipment (PPE)
Given the unknown toxicity profile, a comprehensive PPE ensemble is required to prevent inhalation, dermal, and ocular exposure.[2][3][4][5][6]
| PPE Category | Item | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashes.[2][3][5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed immediately upon contamination. For tasks with a higher risk of exposure, consider using a more robust glove, such as a flexible laminate glove, under the outer nitrile glove.[2][3] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | Respirator | All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation. If work outside a fume hood is unavoidable, consult with your institution's EHS for a proper respirator fitting and selection. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory. |
Experimental Protocols: Safe Handling and Disposal
The following are general, step-by-step protocols for handling a potent research chemical with limited safety information. These should be adapted to your specific laboratory procedures in consultation with your institution's safety office.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Designate a specific area within the fume hood for handling this compound.
-
Donning PPE: Put on all required PPE, including inner and outer gloves, a lab coat, and safety goggles.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.
-
Solution Preparation: To prepare a solution, add the solvent to the vessel containing the weighed this compound within the fume hood. Cap the container securely before removing it from the fume hood.
-
Decontamination: After weighing and preparing the solution, decontaminate the work area in the fume hood. Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, and then the inner gloves. Wash hands thoroughly.
Protocol 2: Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[7]
-
Solid Waste: This includes contaminated gloves, wipes, weigh boats, and any other disposable materials. Place these items in a designated hazardous waste bag or container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a designated liquid hazardous waste container.[8]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[8] After rinsing, the container should be disposed of according to institutional guidelines.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely managing a research chemical with limited safety information, from initial assessment to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. westlab.com [westlab.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
